Vps34-IN-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXKZVIZARMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vps34-IN-1: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vps34 (Vacuolar Protein Sorting 34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in fundamental cellular processes including autophagy and endosomal trafficking.[1][2] It specifically phosphorylates phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid messenger that recruits effector proteins containing PtdIns(3)P-binding domains like PX and FYVE domains.[3][4] Given its pivotal role, Vps34 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.[5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of Vps34-IN-1, a potent and selective inhibitor of Vps34.
Discovery of this compound
This compound was first disclosed in a patent by Novartis (WO2012085815A1) and subsequently characterized as a highly selective and potent Vps34 inhibitor.[7][8] The compound, a bipyrimidinamine derivative, was identified as a valuable tool to probe the kinase-dependent functions of Vps34, distinguishing them from its scaffolding roles.[8]
The discovery of this compound marked a significant milestone in the field, as previous studies relied on non-specific PI3K inhibitors like wortmannin and 3-methyladenine, which also target other PI3K classes.[2] The high selectivity of this compound allows for a more precise dissection of the cellular functions of Vps34.[3][7]
Synthesis of this compound
The synthesis of this compound, chemically named 1-[{2-[(2-chloropyridin-4yl)amino]-4′-(cyclopropylmethyl)-[4,5′-bipyrimidin]-2′-yl}amino]-2-methyl-propan-2-ol, is detailed in patent WO 2012085815 A1.[7] The synthesis is a multi-step process involving the construction of the bipyrimidine core followed by the addition of the side chains.
While the full, step-by-step synthesis protocol from the patent is extensive, the key steps generally involve:
-
Formation of the pyrimidine rings: This is typically achieved through condensation reactions involving precursors like amidines and dicarbonyl compounds.
-
Coupling of the pyrimidine rings: A cross-coupling reaction, such as a Suzuki or Stille coupling, is often employed to form the bipyrimidine core.
-
Functionalization of the bipyrimidine core: The chloro and amino side chains are introduced through nucleophilic aromatic substitution reactions.
Researchers aiming to synthesize this compound should refer to the detailed procedures outlined in the aforementioned patent for specific reagents, reaction conditions, and purification methods.
Quantitative Data
This compound exhibits high potency and selectivity for Vps34 over other lipid and protein kinases. The key quantitative data is summarized in the table below.
| Parameter | Value | Notes |
| Vps34 IC50 | ~25 nM | In vitro inhibition of recombinant Vps34-Vps15 complex.[9][10] |
| Selectivity | High | Does not significantly inhibit Class I or Class II PI3Ks, or a panel of over 340 other protein kinases.[3][7][11] |
| Cellular Activity | Dose-dependent | Induces a rapid, dose-dependent reduction of endosomal PtdIns(3)P levels within 1 minute of treatment.[7][10] |
| Effect on SGK3 | Rapid Inhibition | Causes a ~50-60% loss of SGK3 phosphorylation within 1 minute.[3][7] |
Vps34 Signaling Pathways
Vps34 functions within two main, mutually exclusive complexes, known as Complex I and Complex II, which regulate distinct cellular pathways.[1][5]
Caption: The two major Vps34 complexes and their core subunits.
Complex I , containing ATG14L, is primarily involved in the initiation of autophagy.[1] Complex II , which contains UVRAG, is mainly associated with endosomal sorting and vesicle trafficking.[5] this compound inhibits the catalytic activity of Vps34 in both complexes, thereby affecting both autophagy and endosomal pathways.
The downstream signaling of Vps34 is mediated by the production of PtdIns(3)P, which leads to the recruitment of various effector proteins to membranes. One key downstream target identified using this compound is the serum- and glucocorticoid-regulated kinase 3 (SGK3), the only known protein kinase with a PtdIns(3)P-binding PX domain.[3][7]
Caption: Simplified Vps34 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The discovery and characterization of this compound involved several key experimental protocols. Below are generalized methodologies for some of these critical assays.
In Vitro Vps34 Kinase Assay
This assay is used to determine the IC50 of this compound against the Vps34 enzyme.
-
Reagents: Recombinant Vps34/Vps15 complex, phosphatidylinositol (PtdIns) substrate, [γ-³²P]ATP, kinase buffer, and this compound at various concentrations.
-
Procedure: a. The Vps34/Vps15 complex is incubated with this compound for a defined period. b. The kinase reaction is initiated by adding the PtdIns substrate and [γ-³²P]ATP. c. The reaction is allowed to proceed for a specific time and then stopped. d. The radiolabeled PtdIns(3)P product is separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or another suitable method. e. The amount of PtdIns(3)P produced is quantified by autoradiography or scintillation counting. f. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PtdIns(3)P Measurement
This experiment assesses the effect of this compound on PtdIns(3)P levels in cells.
-
Reagents: Cells expressing a PtdIns(3)P-binding probe (e.g., GFP-FYVE), this compound, and cell culture reagents.
-
Procedure: a. Cells are seeded and transfected with the PtdIns(3)P probe. b. The cells are treated with different concentrations of this compound for various time points. c. The subcellular localization of the PtdIns(3)P probe is visualized using fluorescence microscopy. d. A decrease in the punctate, endosomal localization of the probe indicates a reduction in cellular PtdIns(3)P levels. e. Quantitative analysis of the fluorescence signal can be performed to determine the dose- and time-dependent effects of the inhibitor.
SGK3 Phosphorylation Assay
This assay measures the impact of this compound on the activity of the downstream effector SGK3.
-
Reagents: Cell lysates from cells treated with this compound, antibodies specific for phosphorylated SGK3 (at the T-loop and hydrophobic motif) and total SGK3, and Western blotting reagents.
-
Procedure: a. Cells are treated with this compound for the desired time. b. The cells are lysed, and the protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. d. The membrane is probed with antibodies against phosphorylated and total SGK3. e. The protein bands are visualized and quantified using an appropriate detection system. f. The ratio of phosphorylated SGK3 to total SGK3 is calculated to determine the effect of the inhibitor.
Experimental Workflow
The discovery and characterization of a selective inhibitor like this compound typically follows a structured workflow.
Caption: A typical workflow for the discovery and characterization of a selective kinase inhibitor.
Conclusion
This compound is a powerful and selective chemical probe that has been instrumental in elucidating the cellular functions of Vps34. Its discovery has provided researchers with a crucial tool to study the roles of this unique lipid kinase in health and disease. This guide has provided a comprehensive overview of the discovery, synthesis, and key experimental methodologies associated with this compound, offering a valuable resource for professionals in the fields of cell biology, drug discovery, and biomedical research. The continued use of this compound and the development of next-generation inhibitors will undoubtedly further our understanding of Vps34 biology and its potential as a therapeutic target.
References
- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Activation Mechanisms of the VPS34 Complexes [mdpi.com]
- 6. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
Vps34-IN-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This document details its chemical structure, physicochemical and pharmacological properties, and its impact on key cellular signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided.
Chemical Structure and Properties
This compound is a bipyrimidinamine compound with the systematic IUPAC name 1-((2-((2-chloropyridin-4-yl)amino)-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl)amino)-2-methylpropan-2-ol.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄ClN₇O | [1][2][3][4] |
| Molecular Weight | 425.91 g/mol | [1][2][5] |
| CAS Number | 1383716-33-3 | [1][2][3] |
| Appearance | Crystalline solid | [6] |
| Solubility | DMSO: ≥ 31 mg/mL (72.79 mM) | [7] |
| SMILES | OC(C)(C)CNC1=NC(CC2CC2)=C(C3=CC=NC(NC4=CC=NC(Cl)=C4)=N3)C=N1 | [1][3][6] |
| InChI Key | AWNXKZVIZARMME-UHFFFAOYSA-N | [1][3] |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of Vps34, the sole class III PI3K in mammals. Vps34 plays a crucial role in intracellular trafficking, particularly in the processes of autophagy and endosomal sorting, by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).
Potency and Selectivity
This compound inhibits the kinase activity of the human Vps34-Vps15 complex with a reported IC₅₀ of approximately 25 nM in in vitro radioactive kinase assays.[3][6][8][9][10] The inhibitor demonstrates remarkable selectivity over other lipid and protein kinases. Kinase profiling studies have shown that this compound does not significantly inhibit the activity of class I and class II PI3K isoforms, nor a broad panel of over 340 other protein kinases at a concentration of 1 µM.[1][9][10]
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC₅₀ | Selectivity Notes | Reference |
| Vps34 | ³²P-Radioactive Kinase Assay | ~25 nM | [3][6][8][9][10] | |
| Class I PI3Ks (α, β, γ, δ) | Kinase Panel | Not significantly inhibited | >100-fold selective over PI3Kδ | [2][9] |
| Class II PI3Ks (C2α, C2β, C2γ) | Kinase Panel | Not significantly inhibited | [2][9] | |
| Panel of >340 Protein Kinases | Kinase Panel | Not significantly inhibited at 1 µM | [1][9][10] |
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of Vps34, thereby preventing the production of PtdIns(3)P.[11] This lipid second messenger is essential for the recruitment of proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains, to endosomal and autophagosomal membranes.[9][10] By blocking PtdIns(3)P synthesis, this compound disrupts these recruitment events, leading to the inhibition of downstream cellular processes.
Signaling Pathways and Cellular Effects
The inhibition of Vps34 by this compound has significant consequences for several key cellular signaling pathways and processes, most notably autophagy and the regulation of the SGK3 protein kinase.
Inhibition of Autophagy
Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome. Vps34 is a critical component of the pre-autophagosomal structure and the production of PtdIns(3)P is an essential step in autophagosome nucleation.[11] this compound, by inhibiting Vps34, blocks the initiation of autophagy.[1] This is often observed experimentally as an accumulation of the autophagy receptor p62/SQSTM1 and a decrease in the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Application of Vps34-IN-1: A Technical Guide
Introduction
Vps34 (Vacuolar protein sorting 34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family in mammals, is a critical regulator of fundamental cellular processes.[1][2][3][4][5] Its primary function is to phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger.[2][6] This localized production of PtdIns(3)P on endosomal and lysosomal membranes serves as a docking site for proteins containing PtdIns(3)P-binding domains like FYVE and PX, thereby orchestrating membrane trafficking events essential for autophagy, endocytosis, and phagocytosis.[1][2][6][7]
Vps34-IN-1 is a potent, selective, and cell-permeable small molecule inhibitor of Vps34.[6][8] Its high specificity for Vps34 over other lipid and protein kinases, including class I and class II PI3Ks, makes it an invaluable chemical probe for elucidating the specific cellular roles of Vps34.[6][7][8] This guide provides an in-depth overview of the function of this compound, its mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its use in research.
Core Mechanism of Action
This compound exerts its function by directly inhibiting the catalytic activity of Vps34. It competitively binds to the ATP-binding cleft of the Vps34 kinase domain, preventing the phosphorylation of PtdIns to PtdIns(3)P.[9] This leads to a rapid and dose-dependent depletion of the cellular PtdIns(3)P pool, particularly at endosomal membranes.[6][7][8] The direct consequence is the disruption of all downstream processes that rely on PtdIns(3)P for the recruitment and activation of effector proteins.
References
- 1. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Vps34-IN-1: A Technical Guide to its Role and Application in Studying PtdIns(3)P Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Vps34-IN-1, a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 is the primary enzyme responsible for generating phosphatidylinositol 3-phosphate (PtdIns(3)P), a critical lipid messenger that governs fundamental cellular processes such as autophagy and endosomal trafficking. This compound serves as an indispensable chemical probe for elucidating the multifaceted roles of Vps34 and PtdIns(3)P in cellular physiology and disease. This guide details the mechanism of action of this compound, presents its biochemical and cellular activity in tabular format, provides detailed experimental protocols for its use, and illustrates key pathways and workflows using diagrams.
Introduction to Vps34 and PtdIns(3)P
Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family in mammals. Its exclusive function is to phosphorylate phosphatidylinositol (PtdIns) to generate PtdIns(3)P.[1] This lipid product acts as a docking site on membranes for a variety of proteins containing specific PtdIns(3)P-binding domains, such as the FYVE and Phox homology (PX) domains.[2][3] The recruitment of these effector proteins is essential for the regulation of intracellular membrane trafficking.
Vps34 functions within distinct multiprotein complexes. The two most characterized are:
-
Complex I (Autophagic): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is crucial for the initiation of autophagy, a catabolic process for degrading and recycling cellular components.[1][4]
-
Complex II (Endosomal): Contains Vps34, Vps15, Beclin-1, and UVRAG, and is primarily involved in regulating endosomal sorting and trafficking.[1][4]
Given its central role in these pathways, dysregulation of Vps34 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention and basic research.[5]
This compound: Mechanism of Action and Profile
This compound is a small molecule inhibitor designed for high potency and selectivity against Vps34.[2][3] By inhibiting the kinase activity of Vps34, it effectively blocks the production of PtdIns(3)P, leading to a rapid, dose-dependent reduction of cellular PtdIns(3)P pools, particularly on endosomal membranes.[2][6] This depletion prevents the recruitment of PtdIns(3)P effectors, thereby disrupting downstream signaling and trafficking events, most notably autophagy and the function of downstream targets like the SGK3 protein kinase.[2][3][7]
Signaling Pathway Inhibition by this compound
Caption: this compound blocks PtdIns(3)P synthesis, preventing effector protein recruitment.
Quantitative Data and Selectivity
This compound exhibits exceptional selectivity for Vps34 over other lipid and protein kinases, a critical feature for a reliable chemical probe.[2][8] This minimizes off-target effects and allows for precise dissection of Vps34-dependent pathways.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Class | Notes |
| Vps34 (PIK3C3) | 25 | III PI3K | Potent and primary target.[2][9][10] |
| p110α (PIK3CA) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |
| p110β (PIK3CB) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |
| p110δ (PIK3CD) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |
| p110γ (PIK3CG) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |
| PI3KC2α, β, γ | >10,000 | II PI3K | No significant inhibition of class II PI3Ks.[2][8] |
| mTOR | >10,000 | PIKK | No significant inhibition. |
| DNA-PK | >10,000 | PIKK | No significant inhibition. |
Data compiled from kinase profiling panels. This compound was tested at 1 µM against over 300 protein kinases and 25 lipid kinases and showed no significant off-target inhibition.[2][3][8][11]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity of this compound both in vitro and in a cellular context.
Protocol: In Vitro Vps34 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate, PtdIns.
Materials:
-
Recombinant human Vps34/Vps15 complex
-
This compound (or other inhibitors) dissolved in DMSO
-
PtdIns substrate vesicles (e.g., PtdIns:PS in a 4:1 molar ratio)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution
-
Lipid Extraction Reagents: Chloroform, Methanol, 1M HCl
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC Mobile Phase (e.g., Chloroform:Methanol:Ammonia:Water, 45:35:2:8 v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare Substrate: Prepare PtdIns:PS vesicles by drying lipids under nitrogen, followed by sonication in kinase buffer.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Kinase Buffer
-
This compound at desired concentrations (final DMSO concentration <1%)
-
Recombinant Vps34/Vps15 enzyme (e.g., 50-100 ng)
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10 minutes at room temperature to allow for binding.
-
Add Substrate: Add the PtdIns:PS vesicles to the reaction tube and mix gently.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix (e.g., 100 µM cold ATP spiked with 5 µCi [γ-³²P]ATP). The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction at 30°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1M HCl.
-
Lipid Extraction: Add 200 µL of Chloroform:Methanol (1:1). Vortex thoroughly and centrifuge to separate the phases.
-
TLC Analysis: Spot the lower organic phase onto a TLC plate.
-
Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.
-
Detection: Dry the plate and expose it to a phosphor screen or autoradiography film. The spot corresponding to PtdIns(3)P will be separated from the origin (unreacted ATP).
-
Quantification: Quantify the radioactivity of the PtdIns(3)P spot using densitometry and calculate the % inhibition relative to a DMSO vehicle control.
Protocol: Cellular PtdIns(3)P Measurement using a Fluorescent Biosensor
This method visualizes the effect of this compound on cellular PtdIns(3)P levels by monitoring the localization of a PtdIns(3)P-specific fluorescent biosensor, such as GFP fused to a tandem FYVE domain (GFP-2xFYVE).[2]
Materials:
-
Cells stably or transiently expressing GFP-2xFYVE (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Live-cell imaging microscope (confocal preferred) with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Plate GFP-2xFYVE expressing cells onto glass-bottom dishes or plates suitable for microscopy. Allow cells to adhere overnight.
-
Baseline Imaging: Mount the dish on the microscope stage. Identify a field of healthy cells exhibiting the characteristic punctate, endosomal localization of the GFP-2xFYVE probe. Acquire baseline images.
-
Inhibitor Treatment: Add this compound directly to the cell medium at the desired final concentration (e.g., 1 µM). A DMSO vehicle control should be run in parallel.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes.
-
Observation: In this compound treated cells, observe the rapid dispersal of the GFP-2xFYVE signal from distinct puncta into a diffuse cytosolic pattern.[2][3] This indicates the depletion of PtdIns(3)P from endosomal membranes, causing the probe to lose its docking sites.
-
Analysis: Quantify the change in fluorescence distribution over time. This can be done by measuring the standard deviation of pixel intensity within cells (punctate signals have higher deviation) or by using object-counting algorithms to track the number and intensity of puncta.
Workflow for Cellular PtdIns(3)P Analysis
Caption: Workflow for visualizing Vps34 inhibition in live cells using a fluorescent biosensor.
Conclusion
This compound is a cornerstone tool for investigating PtdIns(3)P signaling. Its high potency and exceptional selectivity allow for the precise and acute inhibition of Vps34, enabling researchers to probe the dynamic roles of PtdIns(3)P in autophagy, endosomal sorting, and other cellular pathways. The data and protocols presented in this guide offer a robust framework for the effective application of this compound in diverse research settings, from biochemical characterization to complex cellular imaging.
References
- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of VPS34 inhibitor reveals PtdIns 3-P binding SGK3 protein kinase is downstream target of Class III PI-3 kinase | MRC PPU [ppu.mrc.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Vps34-IN-1 Downstream Signaling Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in cellular homeostasis by catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger is essential for the initiation of autophagy and the regulation of endosomal trafficking. Vps34-IN-1 is a potent and highly selective small molecule inhibitor of Vps34 kinase activity, making it an invaluable tool for elucidating the complex downstream signaling networks governed by Vps34. This technical guide provides an in-depth overview of the core downstream signaling targets of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways.
Introduction to Vps34 and this compound
Vps34, in complex with its regulatory subunit Vps15, is the primary enzyme responsible for generating PI(3)P on the membranes of endosomes and the phagophore.[1][2] This localized production of PI(3)P serves as a docking site for a variety of effector proteins containing PI(3)P-binding domains, such as FYVE and PX domains.[1][2][3] Through the recruitment of these effectors, Vps34 orchestrates fundamental cellular processes including autophagosome formation, endocytic sorting, and lysosomal degradation.[1][4][5]
This compound is a well-characterized inhibitor that demonstrates high potency and selectivity for Vps34 over other PI3K classes and a wide range of protein kinases.[6][7][8] Its primary mechanism of action is the direct inhibition of Vps34's ATP-binding cleft, which ablates its ability to phosphorylate phosphatidylinositol (PtdIns) into PI(3)P. This precise activity allows for the specific interrogation of Vps34-dependent pathways.
Quantitative Data: Potency and Cellular Effects
The efficacy of this compound has been quantified in numerous studies. The following tables summarize its inhibitory concentration and observed effects on key downstream signaling events.
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC50 (nM) | Notes |
| Vps34/Vps15 Complex | ~25 | Potent and selective inhibition.[6][7][8][9] |
| Class I PI3Ks (α, β, γ, δ) | No significant inhibition | Demonstrates high selectivity over other PI3K classes.[6][7][9] |
| Class II PI3Ks (α, β, γ) | No significant inhibition | Demonstrates high selectivity over other PI3K classes.[9] |
| Protein Kinases (Panel of 340) | No significant inhibition | Highly specific for Vps34 kinase.[6][7] |
Table 2: Cellular Effects of this compound on Downstream Targets
| Downstream Target/Process | Cell Line(s) | Concentration | Effect |
| Endosomal PI(3)P Levels | U2OS | 0.01 - 1 µM | Dose-dependent dispersal of GFP-2xFYVE probe from endosomes within 1 minute.[6][8] |
| SGK3 Phosphorylation | Various | 1 µM | Rapid (~1 min) reduction of ~50-60%.[6][7][8] |
| SGK3 Activity | Various | 0.1 - 1 µM | Dose-dependent reduction; ~40% at 0.1 µM and ~60% at 1 µM.[9] |
| Autophagy | AML Cells | Not specified | Inhibition of basal and induced autophagy.[1] |
| mTORC1 Signaling | AML Cells | Not specified | Impairment of mTORC1 signaling.[1] |
| FLT3-ITD Signaling (STAT5 Phospho) | AML Cells | Not specified | Specific inhibition of STAT5 phosphorylation.[1] |
Core Downstream Signaling Pathways and Targets
The inhibition of Vps34 by this compound initiates a cascade of downstream effects stemming from the depletion of cellular PI(3)P pools.
Inhibition of Autophagy
Vps34 is indispensable for the initiation of autophagy. The Vps34-Beclin 1-Atg14L complex generates PI(3)P at the phagophore (isolation membrane), which is the precursor to the autophagosome. This PI(3)P recruits downstream effectors, such as WIPI proteins, which are essential for the elongation and closure of the autophagosome.[4] this compound directly blocks this initial step, preventing the formation of autophagosomes and thereby halting the entire autophagy flux.[1][4][10] This makes it a powerful tool to study the consequences of autophagy inhibition in various disease models.
Disruption of Endosomal Trafficking
Vps34 activity is critical for endosomal maturation and sorting. PI(3)P on early endosomes recruits effectors like EEA1, which facilitates vesicle tethering and fusion.[4] Vps34 also plays a role in the function of late endosomes and the biogenesis of multivesicular bodies.[4] Treatment with this compound leads to a rapid loss of PI(3)P from endosomal membranes, causing the dispersal of PI(3)P-binding proteins.[6] This disrupts the trafficking of cargo to lysosomes for degradation, which can be observed by the impaired maturation of enzymes like cathepsin D.[11] This disruption of vesicular trafficking is also implicated in the modulation of key signaling pathways, including mTORC1 and receptor tyrosine kinases.[1]
Attenuation of SGK3 Kinase Activity
A major, well-defined downstream target of Vps34 is the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). Uniquely among protein kinases, SGK3 possesses an N-terminal PX domain that specifically binds to PI(3)P.[6] This binding is essential for localizing SGK3 to endosomes, a prerequisite for its activation through phosphorylation by PDK1 (at the T-loop) and mTORC2 (at the hydrophobic motif).
This compound treatment rapidly depletes the Vps34-generated pool of PI(3)P, preventing SGK3's recruitment to endosomes and leading to a swift 50-60% reduction in its phosphorylation and activity.[6][7] It is noteworthy that SGK3 activity is also partially supported by a separate pool of PI(3)P derived from the dephosphorylation of the Class I PI3K product PI(3,4,5)P3.[7] Therefore, the phosphorylation status of SGK3 can serve as a specific cellular biomarker for Vps34 activity.[6][7]
Modulation of mTORC1 and Oncogenic Signaling
The relationship between Vps34 and the mTORC1 pathway is complex. Vps34 has been shown to be necessary for the full activation of mTORC1 in response to amino acids, as late endosomes and lysosomes act as crucial signaling platforms for the mTORC1 complex.[1][2] By impairing vesicular trafficking, this compound can inhibit mTORC1 signaling.[1] This is particularly relevant in cancers like Acute Myeloid Leukemia (AML), where mTORC1 is often overactivated.[1]
Furthermore, in specific cancer contexts such as FLT3-ITD-positive AML, Vps34 inhibition has been shown to specifically block downstream oncogenic signaling by inhibiting STAT5 phosphorylation.[1] This suggests that the integrity of the endo-lysosomal system, maintained by Vps34, is essential for the signaling output of certain receptor tyrosine kinases.
Key Experimental Protocols
In Vitro Vps34 Kinase Assay
-
Objective: To determine the IC50 of this compound.
-
Methodology:
-
Recombinant Vps34/Vps15 complex is incubated with a phosphatidylinositol substrate in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
This compound is added in a range of concentrations to determine its inhibitory effect.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based assay (e.g., ADP-Glo Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular PI(3)P Visualization
-
Objective: To visualize the effect of this compound on endosomal PI(3)P levels.
-
Methodology:
-
Cells (e.g., U2OS) are cultured on glass coverslips and transiently or stably transfected with a plasmid encoding a fluorescently-tagged PI(3)P biosensor (e.g., GFP-2xFYVE).
-
After expression, baseline images are captured using fluorescence or confocal microscopy, showing the probe localized to punctate structures characteristic of endosomes.[6]
-
Cells are then treated with this compound (e.g., 1 µM).
-
Live-cell imaging is performed to monitor the localization of the fluorescent probe over time. Inhibition of Vps34 results in the rapid dispersal of the probe from endosomes into the cytoplasm.[6]
-
Western Blotting for Downstream Signaling
-
Objective: To quantify changes in the phosphorylation of Vps34 downstream targets.
-
Methodology:
-
Cells are serum-starved (if necessary) and then treated with this compound for the desired time and concentration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-SGK3 T320/S486, anti-phospho-S6K, anti-phospho-STAT5) and the total protein as a loading control.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Conclusion
This compound is a critical research tool that acts by depleting cellular PI(3)P, leading to profound and distinct downstream consequences. Its primary and immediate effects are the inhibition of autophagy initiation and the disruption of endosomal trafficking. These primary effects lead to the modulation of key signaling nodes, most notably the direct attenuation of SGK3 activity and the impairment of mTORC1 and certain oncogenic signaling pathways that rely on endosomal integrity. The high selectivity of this compound allows for the precise dissection of these Vps34-dependent processes, providing valuable insights for basic research and offering a potential therapeutic strategy for diseases such as cancer, where these pathways are frequently dysregulated.
References
- 1. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: The Impact of Vps34-IN-1 on SGK3 Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vacuolar protein sorting 34 (Vps34), the sole Class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular trafficking through its production of phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] A key downstream effector of Vps34-generated PtdIns(3)P is the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase implicated in cell survival and resistance to cancer therapies.[3][4] This technical guide provides an in-depth analysis of Vps34-IN-1, a potent and highly selective inhibitor of Vps34, and its specific effects on the phosphorylation and subsequent activation of SGK3. We will detail the underlying signaling pathways, present quantitative data on the inhibitory effects, and provide standardized experimental protocols for researchers investigating this axis.
The Vps34-SGK3 Signaling Axis
The activation of SGK3 is uniquely dependent on its localization to endosomal membranes, a process mediated by its N-terminal Phox homology (PX) domain.[2][5] This PX domain specifically binds to PtdIns(3)P, the lipid product of Vps34 activity.[1] Upon recruitment to the endosome, SGK3 is phosphorylated at its T-loop and hydrophobic motif by upstream kinases such as PDK1 and mTOR, leading to its full activation.[1][2]
This compound selectively inhibits the catalytic activity of Vps34, thereby depleting the endosomal pool of PtdIns(3)P.[1][6] This prevents the recruitment of SGK3 to the membrane, abrogating its phosphorylation and activation. This mechanism is distinct from the activation of other AGC kinases like Akt, which are regulated by Class I PI3Ks at the plasma membrane and are unaffected by this compound.[1][7]
Caption: Vps34-SGK3 signaling pathway and its inhibition by this compound.
Quantitative Data on this compound Activity
This compound demonstrates high potency for Vps34 and remarkable selectivity against other lipid and protein kinases. This makes it an invaluable tool for dissecting the specific roles of Class III PI3K signaling.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Kinase Class | Notes | Source |
|---|---|---|---|---|
| Vps34 | 25 nM | Class III PI3K | Potent and primary target. | [1][2][8] |
| Class I PI3Ks (α, β, γ, δ) | Not significantly inhibited | Class I PI3K | High selectivity over Class I isoforms. | [9] |
| Class II PI3Ks (α, β, γ) | Not significantly inhibited | Class II PI3K | High selectivity over Class II isoforms. | [9] |
| ~340 Protein Kinases | Not significantly inhibited at 1 µM | Protein Kinase | Broad kinase panel screening shows high selectivity. |[1][9] |
Table 2: Cellular Effects of this compound on SGK3 Phosphorylation and Activity
| Treatment Condition | Effect on SGK3 | Cell Line | Source |
|---|---|---|---|
| This compound | ~50-60% reduction in phosphorylation within 1 minute. | U2OS | [1][6][8] |
| This compound (0.1 µM, 1h) | ~40% reduction in activity. | U2OS | [6] |
| This compound (1.0 µM, 1h) | ~60% reduction in activity. | U2OS | [6] |
| Class I PI3K Inhibitor (GDC-0941) | ~40% reduction in activity. | U2OS | [1][2][6] |
| This compound + GDC-0941 | ~80-90% reduction in activity. | U2OS | [1][2][6] |
| this compound (1.0 µM, 1h) | Suppresses elevated SGK3 phosphorylation induced by long-term Akt inhibition. | ZR-75-1 |[10][11] |
Dual Regulation of SGK3 Activation
The quantitative data reveals that SGK3 activity is not solely dependent on Vps34. A second pool of PtdIns(3)P, derived from the Class I PI3K product PtdIns(3,4,5)P₃ via the action of lipid phosphatases SHIP1/2 and INPP4B, also contributes to SGK3 activation.[1][6] This dual regulation explains why maximal inhibition of SGK3 is achieved only when both Class III and Class I PI3K pathways are blocked.[1][2] This finding is critical for designing effective therapeutic strategies targeting SGK3.
Caption: SGK3 activation is controlled by two PtdIns(3)P pools.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following section outlines core methodologies for studying the effect of this compound on SGK3 phosphorylation.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., U2OS, ZR-75-1) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells in serum-free medium for 4-16 hours prior to treatment.
-
Inhibitor Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO). Dilute to the final desired concentration (e.g., 0.1 µM to 1.0 µM) in cell culture medium immediately before use.
-
Treatment: Aspirate medium from cells and add the inhibitor-containing medium. For time-course experiments, ensure precise timing. For combination studies, inhibitors can be added simultaneously or sequentially.
-
Cell Lysis: Following treatment, immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors), scrape cells, and collect the lysate.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant for downstream analysis.
Western Blotting for SGK3 Phosphorylation
This method is used to quantify changes in the phosphorylation status of SGK3 and other signaling proteins.
Caption: Standardized workflow for Western Blot analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of SGK3 (e.g., anti-p-SGK3 T-loop) and total SGK3 overnight at 4°C. A loading control (e.g., anti-Actin or anti-Tubulin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated SGK3 signal to the total SGK3 signal to determine the relative change in phosphorylation.
In Vitro Vps34 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Vps34.
-
Reaction Setup: Prepare a reaction mixture containing recombinant Vps34/Vps15 complex, a lipid substrate (e.g., phosphatidylinositol), and a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding ATP, typically including a radioactive [γ-³²P]ATP tracer.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Termination: Stop the reaction by adding an acidic solution (e.g., HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the radiolabeled PtdIns(3)P product using thin-layer chromatography (TLC) and quantify the radioactivity using autoradiography or a phosphorimager.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Conclusion
This compound is a powerful and selective chemical probe that has been instrumental in elucidating the role of Class III PI3K in cellular signaling.[1][3] Its primary effect on the SGK3 pathway is the rapid and significant reduction of SGK3 phosphorylation and activity by blocking the production of its essential membrane-docking lipid, PtdIns(3)P.[1][8] The discovery that SGK3 is co-regulated by both Class I and Class III PI3K pathways provides a more nuanced understanding of PI3K signaling and presents new opportunities for therapeutic intervention, particularly in the context of acquired resistance to PI3K/Akt inhibitors in cancer.[10][12] The methodologies and data presented in this guide offer a robust framework for professionals investigating this critical signaling network.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cinderella finds her shoe: the first Vps34 inhibitor uncovers a new PI3K-AGC protein kinase connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Mechanism of activation of SGK3 by growth factors via the Class 1 and Class 3 PI3Ks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. embopress.org [embopress.org]
- 11. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hVps34-SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Vps34-IN-1: A Technical Guide to its Mechanism and Impact on mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore its mechanism of action, its profound impact on the mTORC1 signaling pathway, and detailed experimental protocols for its characterization.
Introduction to Vps34 and its Role in Cellular Signaling
Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family in mammals. It plays a critical role in cellular trafficking events by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] PtdIns(3)P acts as a crucial second messenger, recruiting a variety of proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains, to specific membrane compartments, thereby regulating processes like endocytosis, phagocytosis, and autophagy.[1][2]
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a multitude of upstream signals, including growth factors, amino acids, and cellular energy status. Emerging evidence has highlighted a complex and multifaceted relationship between Vps34 and mTORC1 signaling.
This compound: A Selective and Potent Vps34 Inhibitor
This compound is a highly potent and selective small molecule inhibitor of Vps34.[1][3][4] Its selectivity is a key feature, as it does not significantly inhibit class I or class II PI3K isoforms, making it an invaluable tool for dissecting the specific functions of Vps34.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~25 nM | In vitro Vps34 kinase assay | [3][4][5] |
| Cellular Effect | Concentration | Time | Observed Effect | Reference |
| Inhibition of PtdIns(3)P levels at endosomes | 0.1 µM | 1 h | ~50% loss of GFP-2xFYVEHrs probe localization | [1][4] |
| Inhibition of PtdIns(3)P levels at endosomes | 1.0 µM | 1 h | ~80% loss of GFP-2xFYVEHrs probe localization | [1] |
| Reduction in SGK3 activity | 0.1 µM | 1 h | ~40% reduction | [4] |
| Reduction in SGK3 activity | 1.0 µM | 1 h | ~60% reduction | [4] |
| Inhibition of SGK3 phosphorylation | 1, 2, 4 µM | 24 h | Dose-dependent inhibition | [4] |
The Impact of this compound on mTORC1 Signaling
This compound modulates mTORC1 signaling through various interconnected mechanisms. The primary mechanism involves the inhibition of Vps34 kinase activity, leading to a reduction in PtdIns(3)P levels. This has several downstream consequences for mTORC1 activation.
One key pathway involves the serum- and glucocorticoid-regulated kinase 3 (SGK3). SGK3 contains a PtdIns(3)P-binding PX domain, and its activation is dependent on Vps34-mediated PtdIns(3)P production.[1][6] Activated SGK3 can, in turn, phosphorylate and inhibit the TSC complex (TSC1/TSC2), a major negative regulator of mTORC1.[7] Therefore, by inhibiting Vps34, this compound prevents SGK3 activation, leading to sustained TSC complex activity and subsequent mTORC1 inhibition.
Furthermore, Vps34 is implicated in the lysosomal positioning and signaling required for amino acid-induced mTORC1 activation.[8][9] Vps34-dependent PtdIns(3)P production is necessary for the recruitment of certain proteins to the lysosomal surface, a critical step in the spatial activation of mTORC1 by amino acids.[8][10] By disrupting this process, this compound can attenuate mTORC1 signaling in response to amino acid availability.
The inhibition of Vps34 by this compound also robustly blocks autophagy, a cellular recycling process that is negatively regulated by mTORC1.[3][11] This effect is a direct consequence of preventing the formation of PtdIns(3)P-rich domains on the phagophore, which are essential for the recruitment of the autophagy machinery.
Signaling Pathways and Experimental Workflows
Vps34-mTORC1 Signaling Pathway
Caption: Vps34-mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Vps34 Kinase Assay
Caption: Workflow for the in vitro Vps34 kinase assay.
Experimental Protocols
In Vitro Vps34 Kinase Assay
This protocol is adapted from established methods for measuring Vps34 kinase activity.[1][6]
Materials:
-
Recombinant Vps34/Vps15 complex
-
Phosphatidylinositol (PtdIns)
-
Lipid extruder with 100 nm polycarbonate membranes
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC running buffer (chloroform:methanol:ammonium hydroxide:water, 60:47:2:11.3)
-
Phosphorimager or X-ray film
Procedure:
-
Liposome Preparation:
-
Dry PtdIns under a stream of nitrogen gas and then under vacuum for 1 hour.
-
Resuspend the lipid film in kinase assay buffer to a final concentration of 1 mg/ml.
-
Generate unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex (e.g., 50-100 ng), PtdIns liposomes (e.g., 20 µM), and the desired concentration of this compound or DMSO vehicle.
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 100 µM, with a specific activity of ~500 cpm/pmol).
-
Incubate at 30°C for 20-30 minutes with gentle agitation.
-
-
Lipid Extraction and TLC:
-
Stop the reaction by adding 1 M HCl.
-
Extract the lipids by adding chloroform:methanol (1:1) and vortexing.
-
Centrifuge to separate the phases and carefully collect the lower organic phase.
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate in the running buffer until the solvent front is near the top.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PtdIns(3)P.
-
Quantify the radioactivity of the PtdIns(3)P spot to determine Vps34 activity.
-
Western Blotting for mTORC1 Signaling
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or DMSO for the indicated times.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cell culture reagents in 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).[12]
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Immunofluorescence for LC3B (Autophagy Marker)
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips with this compound or DMSO.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. The formation of punctate LC3B staining is indicative of autophagosome formation.
-
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of Vps34 in cellular signaling. Its ability to potently inhibit Vps34 provides a means to dissect the intricate connections between PtdIns(3)P metabolism, mTORC1 regulation, and other fundamental cellular processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the complexities of the Vps34-mTORC1 signaling axis.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [bio-protocol.org]
- 4. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [en.bio-protocol.org]
- 6. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VPS34 regulates TSC1/TSC2 heterodimer to mediate RheB and mTORC1/S6K1 activation and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Vps34-IN-1: A Technical Guide to its Role in Vesicle Trafficking
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We delve into its mechanism of action in the intricate process of vesicle trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Concepts: Vps34 and its Inhibition by this compound
Vacuolar protein sorting 34 (Vps34) is a crucial enzyme that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P)[1][2]. This lipid second messenger is essential for the regulation of membrane trafficking events, including endocytosis and autophagy[3]. Vps34 exists in two main complexes in mammalian cells: Complex I, which includes ATG14L and is primarily involved in autophagy initiation, and Complex II, containing UVRAG, which functions in both endosomal trafficking and the later stages of autophagy[3][4].
This compound is a highly selective and potent small molecule inhibitor of Vps34[1][2][5][6]. Its specificity for Vps34 over other classes of PI3Ks makes it an invaluable tool for dissecting the specific roles of Vps34 in cellular processes[1][2][5][6].
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound from various studies, providing a clear comparison of its potency and cellular impact.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| Vps34 | 25 nM | In vitro kinase assay with recombinant Vps34-Vps15 complex | [5][6][7] |
Table 2: Cellular Effects of this compound
| Cellular Process | Cell Line | Concentration | Effect | Reference |
| SGK3 Activity | U2OS | 0.1 µM | ~40% reduction | [8][9] |
| U2OS | 1 µM | ~60% reduction | [8][9] | |
| SGK3 Phosphorylation | MHH97H and Huh7 | 1, 2, 4 µM (24h) | Dose-dependent inhibition | [5][8] |
| Endosomal PtdIns(3)P Levels | U2OS | 0.01, 0.1, 1 µM (1h) | Dose-dependent dispersal of FYVE-domain probe | [8][9] |
| Autophagy | Cortical Neurons | 3 µM (3h) | Accumulation of LC3 and p62 | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the Vps34 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Vps34 Signaling Pathway and Inhibition by this compound.
General Experimental Workflow for Studying this compound Effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
In Vitro Vps34 Kinase Assay (using 32P-ATP)
This assay directly measures the enzymatic activity of Vps34 by quantifying the incorporation of radioactive phosphate into its lipid substrate, phosphatidylinositol (PtdIns).
Materials:
-
Recombinant human Vps34/Vps15 complex
-
Phosphatidylinositol (PtdIns) liposomes
-
This compound
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
ATP mix: 100 µM ATP, [γ-32P]ATP (10 µCi/reaction)
-
Stop Solution: 1 M HCl
-
Chloroform:Methanol (1:1)
-
Silica thin-layer chromatography (TLC) plates
-
TLC developing solvent: Chloroform:Methanol:Ammonia:Water (45:35:2:8)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare PtdIns liposomes by sonication or extrusion.
-
In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex (e.g., 50-100 ng) with varying concentrations of this compound or vehicle (DMSO) in Kinase Assay Buffer. Incubate for 10 minutes at room temperature.
-
Add the PtdIns liposomes (e.g., 20 µM final concentration) to the enzyme-inhibitor mixture.
-
Initiate the kinase reaction by adding the ATP mix.
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Stop the reaction by adding Stop Solution.
-
Extract the lipids by adding Chloroform:Methanol (1:1), vortexing, and centrifuging to separate the phases.
-
Spot the lower organic phase onto a silica TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Air dry the TLC plate.
-
Visualize the radiolabeled PtdIns(3)P product using a phosphorimager or by exposing the plate to autoradiography film.
-
Quantify the spot intensity to determine the level of Vps34 inhibition.
Western Blot Analysis of SGK3 Phosphorylation
This protocol is used to assess the phosphorylation status of Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a downstream effector of Vps34 signaling, in response to this compound treatment.
Materials:
-
Cell culture medium, plates, and cells (e.g., U2OS, HEK293)
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-SGK3 (e.g., at the hydrophobic motif), Rabbit anti-total SGK3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time periods.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SGK3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total SGK3.
Immunofluorescence Staining for Endosomal PtdIns(3)P
This method visualizes the subcellular localization of PtdIns(3)P using a fluorescently tagged protein domain that specifically binds to it, such as the FYVE domain.
Materials:
-
Cells grown on glass coverslips
-
Expression vector for a fluorescent PtdIns(3)P probe (e.g., GFP-2xFYVE)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
(Optional) Primary antibody against an endosomal marker (e.g., EEA1) and a corresponding fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Transfect cells with the fluorescent PtdIns(3)P probe expression vector and allow for expression (typically 24-48 hours).
-
Treat the cells with this compound at the desired concentrations and for the indicated times.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with Blocking Buffer for 30 minutes.
-
(Optional) If co-staining for another protein, incubate with the primary antibody in Blocking Buffer for 1 hour, wash, and then incubate with the fluorescent secondary antibody for 1 hour.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope, capturing the fluorescence from the PtdIns(3)P probe and any other stains.
-
Analyze the images to quantify changes in the punctate staining pattern of the PtdIns(3)P probe.
This guide provides a foundational understanding of this compound's role in vesicle trafficking, equipping researchers with the necessary data, visual aids, and protocols to further investigate this critical cellular pathway.
References
- 1. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Vps34-IN-1 In Vitro Kinase Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vps34 (Vacuolar protein sorting 34), also known as the catalytic subunit of class III phosphoinositide 3-kinase (PIK3C3), is a crucial enzyme in cellular trafficking pathways, including autophagy and endocytosis.[1][2][3][4] It exclusively phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key signaling lipid that recruits specific effector proteins to regulate vesicle formation and trafficking.[5] Given its role in various physiological and pathological processes, Vps34 has emerged as a significant target for drug discovery. Vps34-IN-1 is a potent and highly selective inhibitor of Vps34, with a reported in vitro IC50 of approximately 25 nM.[6][7][8][9] This document provides detailed protocols for performing in vitro kinase assays to characterize the activity of Vps34 and the inhibitory potential of compounds like this compound, utilizing both radioisotopic and non-radioisotopic (TR-FRET) methods.
Introduction to Vps34 Signaling
Vps34 is a central regulator of intracellular membrane dynamics. It functions within two primary, mutually exclusive complexes:
-
Complex I: Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[5]
-
Complex II: In this complex, ATG14L is replaced by UVRAG, directing its function towards the endocytic pathway and late-stage autophagy (autophagosome-lysosome fusion).[5]
The production of PI(3)P by these complexes facilitates the recruitment of proteins containing FYVE or PX domains, which are critical for the progression of autophagy and endosomal sorting.[2] Dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its specific inhibition a promising therapeutic strategy.
Vps34 Signaling Pathway
Caption: Vps34 signaling pathway in autophagy and endocytosis.
Quantitative Data for Vps34 Inhibitors
The selectivity of this compound is a key attribute, making it a valuable tool for dissecting the specific roles of class III PI3K.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | Vps34 | 25 | Highly selective; does not significantly inhibit class I and class II PI3Ks at concentrations up to 1 µM.[6][7][8][9] |
| PIK-III | Vps34 | 18 | Exhibits over 100-fold selectivity for Vps34 compared to other PI3Ks.[10] |
| SAR405 | Vps34 | 1.2 | Potent and selective inhibitor.[10] |
| 3-Methyladenine | Vps34 | 25,000 | Broad-spectrum PI3K inhibitor, also inhibits class I PI3Ks.[7] |
| Buparlisib (BKM120) | Vps34 | 2,400 | A pan-PI3K inhibitor with significantly lower potency against Vps34 compared to class I isoforms.[7] |
Experimental Protocols
Two common methods for in vitro Vps34 kinase assays are presented below: a traditional radioactive assay and a non-radioactive TR-FRET assay.
Experimental Workflow Overview
Caption: General workflow for in vitro Vps34 kinase assays.
Protocol 1: Radioactive Vps34 Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol (PI).
Materials:
-
Recombinant Vps34/Vps15 complex
-
Phosphatidylinositol (PI)
-
[γ-³²P]ATP
-
Cold ATP
-
This compound
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT, 0.02% CHAPS)
-
Liposome Preparation Buffer (25 mM HEPES pH 7.5, 200 mM NaCl)
-
Chloroform, Methanol, N₂ gas
-
Lipid extruder with 100 nm polycarbonate membranes
-
Silica 60 TLC plates
-
TLC Mobile Phase (e.g., Chloroform:Methanol:Ammonia:Water)
-
Phosphorimager or X-ray film
Procedure:
-
Liposome Preparation: a. In a glass tube, dry the desired amount of PI from chloroform under a stream of N₂ gas. For multiple reactions, calculate 10 µg of PI per reaction. b. Further dry the lipid film under vacuum for at least 1 hour. c. Rehydrate the lipid film in Liposome Preparation Buffer to a concentration of 1 mg/mL and vortex vigorously. d. Subject the lipid solution to 10 freeze-thaw cycles using liquid nitrogen and a 37°C water bath. e. Extrude the solution at least 11 times through a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs). Use prepared liposomes within 24 hours.[11]
-
Kinase Reaction: a. Prepare a master mix of reagents. For a single 50 µL reaction, combine:
- 10 µL of 5x Kinase Assay Buffer
- Recombinant Vps34/Vps15 enzyme (e.g., 50 ng)
- 10 µg of extruded PI liposomes
- This compound at various concentrations (or DMSO as vehicle control)
- Water to a final volume of 40 µL. b. Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at room temperature. c. To initiate the reaction, add 10 µL of 5x ATP mix (e.g., final concentration of 5 µM cold ATP spiked with 3 µCi [γ-³²P]ATP). d. Incubate for 30 minutes at 30°C with gentle agitation.[11]
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 µL of Chloroform:Methanol:HCl (100:200:3.5 by vol.). b. Add 150 µL of chloroform and 150 µL of 1M HCl to induce phase separation. c. Vortex and centrifuge at 1,000 x g for 5 minutes. d. Carefully collect the lower organic phase containing the lipids.
-
TLC Separation and Detection: a. Spot the extracted lipids onto a Silica 60 TLC plate. b. Allow the plate to dry completely. c. Develop the TLC plate in a chamber with an appropriate mobile phase. d. Dry the plate and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled PI(3)P product. e. Quantify the signal intensity to determine kinase activity and inhibitor potency.
Protocol 2: TR-FRET Based Vps34 Kinase Assay (Adapta™ Universal Kinase Assay)
This non-radioactive, homogeneous assay measures ADP formation, which is directly proportional to kinase activity, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant Vps34/Vps15 complex
-
PI:PS Lipid Kinase Substrate
-
ATP
-
This compound
-
Adapta™ Kinase Assay Kit (containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer)
-
Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MnCl₂, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT)
-
Low-volume 384-well plates (e.g., Corning 3677)
-
TR-FRET compatible plate reader
Procedure:
-
Assay Principle: The assay is a competitive immunoassay for ADP. Vps34 produces ADP from ATP. A europium-labeled anti-ADP antibody is mixed with an Alexa Fluor® 647-labeled ADP tracer. In the absence of kinase activity (no ADP produced), the tracer binds to the antibody, resulting in a high TR-FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
-
Inhibitor Preparation: a. Prepare a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations. b. Dilute the 100x inhibitor solutions into Kinase Buffer to create 4x final concentration working solutions (the final DMSO concentration in the assay will be 1%).
-
Kinase Reaction and Detection: a. To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor solutions (or 4% DMSO for controls). b. Add 2.5 µL of 4x Vps34 enzyme solution (the optimal concentration, e.g., EC80, should be predetermined in a kinase titration experiment). c. Initiate the reaction by adding 5 µL of a 2x solution of the PI:PS substrate and ATP (e.g., final concentrations of 100 µM and 10 µM, respectively).[12] d. Incubate the reaction for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction by adding 5 µL of the Adapta™ detection solution (containing EDTA, Eu-anti-ADP antibody, and ADP tracer). f. Incubate for 15-30 minutes at room temperature to allow the detection reagents to equilibrate.
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor® 647). b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The protocols outlined provide robust methods for the in vitro characterization of Vps34 kinase activity and the evaluation of inhibitors such as this compound. The choice between the radioactive and TR-FRET assay depends on laboratory capabilities and throughput requirements. The high selectivity and potency of this compound make it an invaluable pharmacological tool for elucidating the complex roles of Vps34 in cellular physiology and disease.
References
- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Activation Mechanisms of the VPS34 Complexes [mdpi.com]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Determining the IC50 Value of Vps34-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and determining the half-maximal inhibitory concentration (IC50) of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. These protocols are intended for professionals in research and drug development.
Introduction
Vps34, the sole member of the class III PI3K family in mammals, plays a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] This lipid second messenger is essential for regulating membrane trafficking events such as endocytic sorting, phagocytosis, and autophagy.[3] this compound is a highly selective and potent inhibitor of Vps34, making it a valuable tool for studying the physiological roles of this enzyme.[1][4] This document outlines the in vitro and cellular methods to quantify the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound has been characterized across various assay formats. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell/Assay Type | Notes | Reference |
| IC50 | 25 nM | In vitro kinase assay (recombinant human Vps34-Vps15 complex) | Does not significantly inhibit class I or class II PI3K isoforms.[1][5][6][7] | [1][5][6][7] |
| IC50 | 0.4 µM | SARS-CoV-2 induced cytotoxicity in VERO-E6 cells | Determined after 48 hours of exposure. | [5] |
| CC50 | 26.83 µM | Toxicity in VERO-E6 cells | Determined after 48 hours by high content imaging. | [5] |
Signaling Pathway and Mechanism of Action
Vps34, in complex with its regulatory subunit Vps15, catalyzes the phosphorylation of PtdIns to PtdIns(3)P on endosomal membranes.[1][3] PtdIns(3)P then acts as a docking site for proteins containing specific binding domains, such as FYVE and PX domains, thereby recruiting downstream effectors to regulate membrane trafficking and autophagy.[1][3] One such downstream effector is the SGK3 protein kinase, which is activated upon binding to PtdIns(3)P.[1][4] this compound selectively inhibits the kinase activity of Vps34, leading to a reduction in cellular PtdIns(3)P levels. This, in turn, prevents the recruitment and activation of downstream effectors like SGK3.[1][6]
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Vps34-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vps34-IN-1 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34).[1][2][3] With an in vitro IC50 value of approximately 25 nM, it effectively blocks the catalytic activity of the Vps34-Vps15 complex.[2][4][5] Vps34 is the primary enzyme responsible for generating phosphatidylinositol 3-phosphate (PtdIns(3)P), a critical lipid messenger that orchestrates key cellular processes such as autophagy, endosomal trafficking, and membrane sorting.[6][7][8] this compound exhibits remarkable selectivity, showing no significant inhibition of class I or class II PI3K isoforms, making it an invaluable tool for dissecting the specific roles of Vps34 in cellular signaling.[1][3][5] Its primary mechanism in cells involves preventing the production of PtdIns(3)P, thereby disrupting the localization and function of proteins containing PtdIns(3)P-binding domains like FYVE and PX.[1][7] This leads to modulation of autophagy and rapid dispersal of downstream effectors, such as Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), from endosomal membranes.[1][9][10]
Data Presentation: this compound Concentration and Effects
The following table summarizes the effective concentrations and observed outcomes of this compound treatment across various cell lines and experimental assays.
| Cell Line | Assay Type | Concentration(s) | Incubation Time | Observed Effect |
| U2OS | PtdIns(3)P Probe Localization | 0.1 µM - 1.0 µM | 1 hour | Dose-dependent loss of GFP-2xFYVEHrs probe from endosomes (~50% at 0.1 µM, ~80% at 1.0 µM).[1] |
| U2OS | SGK3 Activity Assay | 0.1 µM - 1.0 µM | 1 hour | Dose-dependent reduction in SGK3 activity (~40% at 0.1 µM, ~60% at 1.0 µM).[1] |
| U2OS | Kinase Activity | 1 µM | Not specified | No significant inhibition of 340 other protein kinases.[1] |
| U2OS | GFP-FYVE Reporter Assay | IC50 = 0.025 µM | 2 hours | Inhibition of Vps34.[11] |
| VERO-E6 | SARS-CoV-2 Cytotoxicity | IC50 = 0.4 µM | 48 hours | Inhibition of virus-induced cytotoxicity.[4] |
| VERO-E6 | Toxicity Assay | CC50 = 26.83 µM | 48 hours | Determination of cellular toxicity.[4] |
| Huh7, MHCC97H | Western Blot | 1, 2, 4 µM | 24 hours | Dose-dependent inhibition of SGK3 phosphorylation.[2][12] |
| HeLa | Autophagy Assay (LC3B) | Various | 16 hours | Affects autophagy, studied by observing LC3B staining.[2][13] |
| DLD1 | Western Blot | 1 - 10 µM | 24 hours | Prevention of p62 and NCOA4 protein degradation, indicating autophagy inhibition.[11] |
| MCF-7 | Proliferation Assay (WST-1) | Not specified | 24 hours | Significantly reduced cell proliferation.[14] |
| MCF-7, MDA-MB-231 | Migration/Invasion Assay | Not specified | 16 hours | Decreased cell migration.[14] |
| Acute Myeloid Leukemia (AML) Cells | Apoptosis Assay | Not specified | Not specified | Induces apoptosis in AML cells but not in normal CD34+ hematopoietic cells.[7] |
Signaling Pathways and Experimental Workflows
Vps34 Signaling Pathway and Inhibition by this compound
Vps34, in complex with its regulatory subunit Vps15, phosphorylates phosphatidylinositol (PtdIns) to generate PtdIns(3)P on endosomal membranes.[8] This lipid product acts as a docking site for effector proteins containing PX and FYVE domains, which are essential for initiating autophagy and regulating endosomal trafficking.[7] One key downstream effector is the kinase SGK3, which is recruited to endosomes via its PtdIns(3)P-binding PX domain.[1] this compound directly inhibits the kinase activity of Vps34, preventing PtdIns(3)P production. This blockade leads to the rapid, dose-dependent dispersal of PtdIns(3)P probes and SGK3 from endosomes, resulting in a loss of SGK3 phosphorylation and activity within minutes.[1][9]
Caption: this compound blocks Vps34-mediated PtdIns(3)P production.
General Experimental Workflow
A typical cell culture experiment using this compound involves several key stages, from initial cell preparation and inhibitor treatment to the final analysis of specific cellular endpoints. Proper controls, including a vehicle-treated group, are essential for accurate interpretation of the results.
Caption: Standard workflow for this compound cell culture experiments.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general framework for treating adherent cells with this compound.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[4] Aliquot and store at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare fresh dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
-
Cell Seeding :
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 18-24 hours to allow for cell attachment.
-
-
Inhibitor Treatment :
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired final concentration of this compound.
-
Crucially, include a vehicle control group. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the experimentally determined time (ranging from 1 minute for rapid signaling events to 72 hours for proliferation studies).[1][13]
-
Protocol 2: Western Blot Analysis of SGK3 Phosphorylation
This protocol is used to assess the inhibition of Vps34 activity by measuring the phosphorylation status of its downstream target, SGK3.
-
Cell Lysis :
-
Following treatment with this compound for the desired time (e.g., 1 hour), place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard method, such as the BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SGK3 (T-loop and hydrophobic motif sites) and total SGK3 overnight at 4°C.[2][12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Monitoring Autophagy via LC3B Immunofluorescence
This protocol assesses the effect of this compound on autophagy by visualizing the localization of LC3B, a marker for autophagosomes. Inhibition of Vps34 is expected to block the formation of LC3B puncta.
-
Cell Seeding and Treatment :
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to attach and grow to ~60% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 16 hours).[13] It may be appropriate to include a positive control for autophagy induction (e.g., starvation medium).
-
-
Fixation and Permeabilization :
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining :
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging :
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the number and intensity of LC3B puncta per cell to assess changes in autophagic flux.
-
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Vps34 PI 3-kinase inactivation enhances insulin sensitivity through reprogramming of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Autophagy Flux with Vps34-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, to investigate autophagy flux. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases. Understanding and measuring autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is crucial for elucidating disease mechanisms and for the development of novel therapeutics.
Vps34 plays a pivotal role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI(3)P), which is essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.[1][2][3] this compound provides a specific tool to dissect the role of Vps34-dependent PI(3)P production in this process.
Data Presentation: Quantitative Profile of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (in vitro) | ~25 nM | Recombinant Vps34-Vps15 complex | [4][5][6] |
| Effective Concentration (in cells) | 0.1 - 1 µM | U2OS cells | [5] |
| Effect on SGK3 Activity | ~40% reduction at 0.1 µM; ~60% reduction at 1 µM (1 hr) | U2OS cells | [4][5] |
| PtdIns(3)P Dispersal | Rapid, dose-dependent dispersal from endosomes within 1 minute | U2OS cells | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits autophagy initiation by blocking PI(3)P production.
Experimental Workflow Diagram
Caption: Workflow for measuring autophagy flux using this compound and a lysosomal inhibitor.
Experimental Protocols
Protocol 1: LC3-II Turnover Assay by Western Blot
This assay measures the amount of LC3-II that is degraded by the lysosome over a period of time, providing a quantitative measure of autophagic flux.[7] The use of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, allows for the accumulation of LC3-II that would have otherwise been degraded, enabling the calculation of flux.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15% acrylamide for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Treatment:
-
Prepare four treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 1 µM)
-
Vehicle + Lysosomal Inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours of incubation)
-
This compound + Lysosomal Inhibitor (add this compound for the desired duration, and the lysosomal inhibitor for the last 2-4 hours)
-
-
Incubate cells for the desired treatment time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Perform densitometric analysis of the LC3-II and loading control bands.
-
Normalize the LC3-II band intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference in this compound treated cells compared to control cells indicates inhibition of autophagic flux.
-
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
p62/SQSTM1 is a selective autophagy substrate that is incorporated into autophagosomes and degraded upon fusion with lysosomes.[8][9] An accumulation of p62 indicates an inhibition of autophagic flux.
Procedure:
This assay can be performed concurrently with the LC3-II turnover assay using the same cell lysates.
-
Follow steps 1-5 of the LC3-II Turnover Assay Protocol .
-
When incubating with primary antibodies, include an antibody against p62/SQSTM1.
-
Data Analysis:
-
Perform densitometric analysis of the p62 and loading control bands.
-
Normalize the p62 band intensity to the loading control.
-
An increase in normalized p62 levels in this compound treated cells compared to the vehicle control indicates an inhibition of autophagic degradation.
-
Protocol 3: Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Lysosomal inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat them as described in the LC3-II turnover assay (Protocol 1, step 2).
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 30-60 minutes.
-
Antibody Staining:
-
Incubate with primary anti-LC3B antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Data Analysis:
-
Quantify the number of LC3 puncta per cell in multiple fields of view for each condition.
-
Autophagic flux is assessed by the increase in LC3 puncta in the presence of a lysosomal inhibitor. A reduction in the number of puncta, both in the presence and absence of the lysosomal inhibitor, upon treatment with this compound indicates a blockage in autophagosome formation.
-
By employing these protocols, researchers can effectively use this compound to investigate the critical role of Vps34 in autophagy, providing valuable insights into cellular homeostasis and disease pathogenesis.
References
- 1. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SQSTM1/p62 mediates crosstalk between autophagy and the UPS in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vps34-IN-1 Treatment in a Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vps34 (Vacuolar protein sorting 34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] This lipid second messenger is essential for the initiation of autophagy and for regulating endocytic trafficking.[1][3][4] Vps34 functions within two distinct protein complexes: Complex I (containing ATG14L), which is primarily involved in autophagy, and Complex II (containing UVRAG), which regulates endocytic sorting and membrane trafficking.[1][5]
Vps34-IN-1 is a potent and highly selective small-molecule inhibitor of Vps34.[6][7][8] Its high selectivity against other PI3K classes and protein kinases makes it an invaluable chemical probe for elucidating the physiological and pathological roles of Vps34 in vitro and in vivo.[7] These notes provide an overview of this compound's activity and detailed protocols for its application in mouse models.
Mechanism of Action
This compound targets the ATP-binding pocket of Vps34, inhibiting its kinase activity with high potency.[1] This leads to a rapid, dose-dependent reduction in cellular PtdIns(3)P levels, primarily observed on endosomal membranes.[6][7] The consequences of Vps34 inhibition include the modulation of autophagy and the suppression of downstream signaling pathways dependent on PtdIns(3)P.[6][8] One key downstream effector is the SGK3 (serum- and glucocorticoid-regulated kinase-3) protein kinase, whose activity is regulated by its binding to PtdIns(3)P.[7][9] this compound treatment leads to a significant reduction in SGK3 phosphorylation and activity, which can serve as a reliable biomarker for target engagement in vivo.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity
| Target | Inhibitor | IC50 (nM) | Notes |
|---|---|---|---|
| Vps34 | This compound | ~25 | Potent and highly selective against other PI3K isoforms (class I and II).[6][7][8] |
| Vps34 | Compound 19 (Analogue) | 15 | A potent and selective analogue of this compound.[10] |
| PI3Kδ | PI3KD/V-IN-01 | 6 | A dual inhibitor of PI3Kδ and Vps34.[11] |
| Vps34 | PI3KD/V-IN-01 | 19 | A dual inhibitor of PI3Kδ and Vps34.[11] |
Table 2: Cellular Effects of this compound
| Cell Line / System | Concentration (µM) | Duration | Effect |
|---|---|---|---|
| U2OS Osteosarcoma | 0.1 | 1 hour | ~40% reduction in SGK3 activity.[8] |
| U2OS Osteosarcoma | 1.0 | 1 hour | ~60% reduction in SGK3 activity.[8] |
| U2OS Osteosarcoma | 0.1 | 1 hour | ~50% loss of endosomal GFP-2xFYVEHrs probe localization.[7] |
| U2OS Osteosarcoma | 1.0 | 1 hour | ~80% loss of endosomal GFP-2xFYVEHrs probe localization.[7] |
| MHH97H & Huh7 Cells | 1, 2, 4 | 24 hours | Dose-dependent inhibition of SGK3 phosphorylation.[8][12] |
Table 3: In Vivo Formulation and Pharmacokinetics (Vps34 Inhibitor Analogue - Compound 19)
| Parameter | Value | Animal Model | Administration Route & Dose |
|---|---|---|---|
| Systemic Clearance | 30 mL/min/kg | C57BL/6 Mice | 10 mg/kg (p.o.) or 2 mg/kg (I.V.)[10] |
| Oral Bioavailability (F%) | 47% | C57BL/6 Mice | 10 mg/kg (p.o.)[10] |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | For intraperitoneal or intravenous injection.[8] |
| Formulation 2 | 5% DMSO, 95% Corn Oil | N/A | For oral gavage.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in a mouse model, along with procedures for assessing target engagement and downstream effects.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes two common formulations for delivering this compound to mice. The choice of formulation depends on the desired route of administration.
A. Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection [8] Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Prepare a stock solution of this compound in DMSO (e.g., 85 mg/mL).[6] Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
In a sterile tube, add the solvents sequentially to create the final vehicle. For a 1 mL final solution, the volumetric ratio is:
-
10% DMSO: Add 100 µL of DMSO (containing the dissolved this compound).
-
40% PEG300: Add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
5% Tween-80: Add 50 µL of Tween-80. Mix thoroughly until the solution is clear.
-
45% Saline: Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
-
Vortex the final solution gently to ensure homogeneity.
-
Important: This solution should be prepared fresh on the day of use to ensure stability and prevent precipitation.
B. Formulation for Oral Gavage (p.o.) [6] Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil
-
Sterile microcentrifuge tubes and gavage needles
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 14.16 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly by vortexing or sonication until a uniform suspension is achieved.
-
Important: Use this mixed solution immediately for optimal results.
Protocol 2: Assessment of Target Engagement via Western Blot
This protocol describes how to measure the phosphorylation of SGK3, a direct downstream target of Vps34, as a biomarker of this compound activity in tissue samples.
Materials:
-
Tissue samples (e.g., liver, muscle) collected from treated and control mice
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SGK3 (specific for the hydrophobic motif)
-
Rabbit anti-total SGK3
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize snap-frozen tissue samples in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant (lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Denature proteins by boiling in Laemmli sample buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SGK3 overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total SGK3 and a loading control like β-actin.
-
Analysis: Quantify band intensities using image analysis software. The level of target engagement is determined by the ratio of phospho-SGK3 to total SGK3, normalized to the loading control. A significant decrease in this ratio in this compound treated samples compared to vehicle controls indicates successful target inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Negative regulation of Vps34 by Cdk mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Vps34抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Western Blot Analysis Following Vps34-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The protocols outlined below are designed to facilitate the accurate assessment of this compound's impact on key signaling pathways, particularly the PI3K/Akt/mTOR pathway, and its downstream effectors.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for Vps34, exhibiting an in vitro IC50 of approximately 25 nM.[1][2][3][4] It functions by inhibiting the production of phosphatidylinositol 3-phosphate (PtdIns(3)P), a crucial lipid second messenger involved in the regulation of autophagy and endosomal trafficking.[1][5] Unlike broad-spectrum PI3K inhibitors, this compound does not significantly affect the activity of class I or class II PI3Ks, making it a valuable tool for dissecting the specific roles of Vps34 in cellular processes.[1][2][3][4]
A primary and well-characterized downstream target of Vps34 is the serum- and glucocorticoid-regulated kinase 3 (SGK3). The recruitment and activation of SGK3 are dependent on its binding to PtdIns(3)P at endosomal membranes.[1] Consequently, treatment with this compound leads to a rapid and dose-dependent decrease in the phosphorylation and activity of SGK3.[1][3] This makes the analysis of SGK3 phosphorylation a reliable biomarker for confirming the on-target activity of this compound in cellular assays.[1] Furthermore, Vps34 has been implicated in the regulation of the mTORC1 signaling pathway, and its inhibition can impact the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-BP1.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Dose-Dependent Inhibition of SGK3 Activity by this compound
| This compound Concentration | Treatment Time | Cell Line | Approximate Inhibition of SGK3 Activity | Reference |
| 0.1 µM | 1 hour | U2OS | ~40% | [1] |
| 1 µM | 1 hour | U2OS | ~60% (maximal) | [1] |
| 1, 2, 4 µM | 24 hours | MHH97H and Huh7 | Dose-dependent inhibition of SGK3 phosphorylation | [3][4] |
Table 2: Time-Dependent Inhibition of SGK3 Phosphorylation by this compound
| This compound Concentration | Treatment Time | Cell Line | Approximate Reduction in SGK3 Phosphorylation | Reference |
| 1 µM | 15 seconds | U2OS | ~50% | [1] |
| 1 µM | 1 minute | U2OS | ~50-60% (maximal) | [1] |
Table 3: Combined Effect of this compound and Class I PI3K Inhibitors on SGK3 Activity
| Inhibitor(s) | Concentration | Cell Line | Approximate Inhibition of SGK3 Activity | Reference |
| GDC-0941 (Class I PI3K inhibitor) | 0.5 µM | U2OS | ~40% | [1] |
| This compound + GDC-0941 | 1 µM + 0.5 µM | U2OS | ~80-90% | [1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., U2OS, HEK293, or other cell lines of interest) in appropriate culture vessels (e.g., 6-well or 10 cm plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., for time-course experiments: 15 seconds, 1 minute, 5 minutes, 30 minutes, 1 hour; for dose-response experiments: 1 hour or 24 hours).
Protocol 2: Cell Lysis and Protein Extraction
This protocol is a general guideline and may require optimization based on the cell type and target proteins.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (RIPA or a similar buffer is recommended)
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8][9]
-
Important: Immediately before use, supplement the lysis buffer with protease and phosphatase inhibitor cocktails (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail).[8][10][11]
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Washing: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.[8][10][11]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).[10]
-
Scraping: Using a pre-chilled cell scraper, scrape the cells from the surface of the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8][11]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8][11]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[11] This is crucial for ensuring equal loading of protein for the Western blot.
Protocol 3: Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (see Table 4 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel and run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation can be performed for 1-2 hours at room temperature or overnight at 4°C. Optimal antibody concentrations should be determined empirically, but starting recommendations are provided in Table 4.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with an ECL detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier (Example) | Starting Dilution |
| p-SGK3 | Thr320 | Cell Signaling Technology | 1:1000 |
| Total SGK3 | - | Cell Signaling Technology | 1:1000 |
| p-S6 Kinase | Thr389 | Cell Signaling Technology | 1:1000 |
| Total S6 Kinase | - | Cell Signaling Technology | 1:1000 |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology | 1:1000 |
| Total 4E-BP1 | - | Cell Signaling Technology | 1:1000 |
| β-Actin | - | Sigma-Aldrich | 1:5000 |
| GAPDH | - | Cell Signaling Technology | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
Mandatory Visualizations
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for this compound analysis.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ubiquitination status does not affect Vps34 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsjbio.com [nsjbio.com]
- 9. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Immunofluorescence Staining with Vps34-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34, in immunofluorescence staining protocols. This document outlines the mechanism of action, key signaling pathways, detailed experimental procedures, and expected outcomes with supportive data.
Introduction
Vacuolar protein sorting 34 (Vps34) is a crucial lipid kinase that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2][3] PtdIns(3)P is a key signaling lipid that recruits proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains, to regulate essential cellular processes including autophagy and endosomal trafficking.[4][5] Vps34 exists in two main complexes: Complex I (containing ATG14L) is primarily involved in autophagy initiation, while Complex II (containing UVRAG) regulates endocytic sorting.[1][3][6]
This compound is a highly selective and potent small molecule inhibitor of Vps34, with an in vitro IC50 of approximately 25 nM.[7][8][9] It effectively reduces cellular levels of PtdIns(3)P, leading to the dispersal of PtdIns(3)P-binding proteins from endosomal membranes.[4][8] This property makes this compound an invaluable tool for studying the physiological roles of Vps34 and for validating its potential as a therapeutic target. One key application is the use of immunofluorescence to visualize the consequences of Vps34 inhibition on cellular structures and protein localization.
Mechanism of Action and Signaling Pathway
This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of Vps34 and preventing the phosphorylation of PtdIns to PtdIns(3)P.[10] This leads to a rapid, dose-dependent decrease in PtdIns(3)P levels on endosomal membranes.[4][7][8] A key downstream effector influenced by this compound is the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase that binds to PtdIns(3)P via its PX domain for its activation.[4][8] Inhibition of Vps34 by this compound results in a significant reduction in SGK3 phosphorylation and activity.[4][8][9] Furthermore, this compound modulates autophagy, a fundamental cellular degradation and recycling process.[7][9]
Vps34 Signaling Pathway and Inhibition by this compound
Caption: Vps34 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
Treatment of cells with this compound leads to a quantifiable reduction in the localization of PtdIns(3)P probes on endosomes. The following table summarizes the dose-dependent effect of this compound on the average fluorescence of a GFP-2xFYVEHrs probe, a marker for endosomal PtdIns(3)P.
| This compound Concentration | Treatment Time | Cell Line | Change in Average Cell Fluorescence (vs. DMSO control) | Reference |
| 0.1 µM | 1 hour | U2OS | ~50% decrease | [11] |
| 1.0 µM | 1 hour | U2OS | ~80% decrease | [11] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining to visualize the effect of this compound on the localization of a PtdIns(3)P reporter probe.
Objective: To visualize and quantify the dispersal of a PtdIns(3)P-binding probe from endosomes following treatment with this compound.
Materials:
-
Cell Line: U2OS cell line stably expressing a PtdIns(3)P reporter (e.g., GFP-2xFYVEHrs).
-
This compound (prepared in DMSO).
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (optional, depending on the need to enhance signal).
-
Blocking Buffer: 1% BSA in PBS.
-
Primary Antibody: Mouse anti-GFP antibody (if signal enhancement is required).
-
Secondary Antibody: Alexa Fluor® 488-conjugated anti-mouse IgG.
-
Nuclear Stain: DAPI.
-
Mounting Medium.
-
Glass coverslips and microscope slides.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence staining.
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture U2OS cells stably expressing GFP-2xFYVEHrs in complete medium.
-
Seed the cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in culture medium from a concentrated stock in DMSO. Recommended final concentrations are 0.1 µM and 1.0 µM.
-
Include a DMSO-only control.
-
Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells once with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Signal Enhancement (Optional but Recommended):
-
To enhance the GFP signal, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.
-
-
Antibody Incubation (if signal enhancement is performed):
-
Dilute the primary anti-GFP antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the Alexa Fluor® 488-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a DAPI solution in PBS for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope equipped with filters for DAPI and GFP/Alexa Fluor 488. Use consistent imaging parameters (e.g., exposure time, laser power) across all samples.
-
-
Image Analysis and Data Interpretation:
-
The primary readout is the change in the localization of the GFP-2xFYVEHrs probe. In control (DMSO-treated) cells, the probe should exhibit a distinct punctate cytoplasmic pattern, characteristic of endosomes.[4][11]
-
In this compound-treated cells, a dose-dependent dispersal of the GFP signal from these puncta to a more diffuse cytoplasmic localization is expected.[4][8][11]
-
For quantitative analysis, measure the average fluorescence intensity per cell for multiple fields of view for each condition. The reduction in punctate fluorescence can be quantified to confirm the inhibitory effect of this compound.
-
Logical Relationship of Vps34 Inhibition and Observable Effects
Caption: Logical flow from this compound treatment to observable effects.
Troubleshooting
-
No change in GFP-2xFYVE localization:
-
Verify the activity and concentration of this compound.
-
Ensure the treatment time is sufficient. While effects are rapid, cell type variations may exist.
-
Confirm the expression and correct localization of the GFP-2xFYVE probe in untreated cells.
-
-
High background fluorescence:
-
Ensure adequate washing steps.
-
Optimize the concentration of primary and secondary antibodies.
-
Increase the blocking time or the concentration of BSA in the blocking buffer.
-
-
Weak GFP signal:
-
Utilize the optional antibody-based signal enhancement protocol.
-
Check the health of the cells; unhealthy cells may have altered protein expression.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of Vps34 in cellular processes through immunofluorescence imaging.
References
- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative regulation of Vps34 by Cdk mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the VPS34 Complexes [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aurone derivatives as Vps34 inhibitors that modulate autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Vps34-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vps34 (Vacuolar protein sorting 34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a pivotal role in intracellular trafficking events.[1][2][3] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid messenger essential for the initiation of autophagy and for regulating endosomal sorting and vesicle trafficking.[2][3][4][5] Given its crucial roles in cellular homeostasis, Vps34 has emerged as a promising therapeutic target in various diseases, including cancer.[2][6]
Vps34-IN-1 is a potent and highly selective small molecule inhibitor of Vps34.[4][7] It provides a critical tool for elucidating the kinase-dependent functions of Vps34 and exploring its therapeutic potential. These application notes provide a comprehensive overview of this compound's use in cancer cell line research, including its mechanism of action, observed effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of Vps34, thereby inhibiting its kinase activity.[2] This inhibition leads to a rapid and dose-dependent reduction in cellular PtdIns(3)P levels, particularly at endosomal membranes.[4] The key downstream consequences of Vps34 inhibition by this compound include:
-
Inhibition of Autophagy: PtdIns(3)P is indispensable for the formation of autophagosomes. By depleting this lipid, this compound effectively blocks the autophagy process, which can be a survival mechanism for cancer cells under stress.[2][8]
-
Disruption of Endosomal Trafficking: this compound-mediated reduction of PtdIns(3)P disrupts the recruitment of PtdIns(3)P-binding proteins (containing FYVE and PX domains) to endosomes, thereby impairing endosome dynamics and vesicle trafficking.[4][6]
-
Modulation of Signaling Pathways:
-
SGK3 Signaling: this compound inhibits the activity of Serum- and Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase that is selectively recruited to endosomes by binding to PtdIns(3)P via its PX domain.[4][6] Inhibition of Vps34 leads to a rapid loss of SGK3 phosphorylation and activation.[4][7]
-
mTORC1 Signaling: Vps34 activity is linked to the regulation of mTORC1 signaling, particularly in response to amino acid availability. This compound has been shown to impair mTORC1 signaling in certain cancer cells.[9]
-
References
- 1. Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Vps34-IN-1 for In Vivo Research: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vps34-IN-1 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 plays a crucial role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. It is also involved in other essential cellular functions such as endosomal trafficking and nutrient sensing. Due to its central role in these pathways, Vps34 has emerged as a significant target in various pathological conditions, including cancer and metabolic diseases. This compound, with its high selectivity, serves as a valuable tool for investigating the physiological and pathological functions of Vps34 in in vivo models. This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical in vivo studies.
Mechanism of Action
Vps34 is the sole class III PI3K and is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). PI(3)P acts as a key signaling lipid, recruiting a variety of effector proteins that contain PI(3)P-binding domains, such as FYVE and PX domains. This recruitment is essential for the formation of autophagosomes and the regulation of endosomal sorting. This compound is an ATP-competitive inhibitor that specifically targets the kinase activity of Vps34, thereby blocking the production of PI(3)P and inhibiting downstream cellular processes, most notably autophagy.
Vps34 Signaling Pathway
The following diagram illustrates the central role of Vps34 in the autophagy signaling cascade and the point of inhibition by this compound.
Caption: Vps34 signaling pathway in autophagy initiation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Vps34) | 25 nM |
Table 2: Pharmacokinetic Parameters of a Vps34 Inhibitor (Compound 19)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Compound 19 | Oral | 10 | 1234 | 0.5 | 2.3 | 47 |
Table 3: In Vivo Efficacy of a Dual PI3Kδ/Vps34 Inhibitor (PI3KD/V-IN-01)
Note: This data is for a dual inhibitor and is provided as an example of in vivo anti-tumor efficacy of a Vps34-targeting compound.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| MV4-11 Xenograft | PI3KD/V-IN-01 | 50 mg/kg/day (IP) | 86.8 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile water for injection (ddH2O) or saline
-
Corn oil, sterile
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile tubes and syringes
Formulation for Oral Administration (Recommended):
This formulation is designed to create a clear solution or a homogenous suspension suitable for oral gavage.
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 117.5 µL of DMSO to get a concentration of 85 mg/mL.
-
Vehicle Preparation:
-
Option A (PEG300/Tween 80): In a sterile tube, mix 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline (v/v/v/v).
-
Option B (Corn Oil): Prepare a 5% DMSO in sterile corn oil (v/v) mixture.
-
Option C (Methocellulose/Tween 80): Prepare a vehicle of 0.5% Methocellulose and 0.4% Tween 80 in sterile water.
-
-
Final Formulation:
-
For Option A: Add the required volume of the this compound stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 11.76 µL of the 85 mg/mL stock to 988.24 µL of the vehicle.
-
For Option B and C: Add the this compound stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension.
-
Note: Always prepare the formulation fresh before each administration. The final concentration of DMSO should be kept as low as possible, ideally below 5%, to avoid toxicity.
In Vivo Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Caption: A typical experimental workflow for an in vivo study.
Protocol for a Xenograft Mouse Model Study
This protocol provides a general guideline for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MV4-11 for leukemia) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Treatment Group: Administer this compound at the desired dosage (e.g., starting with a dose range of 10-50 mg/kg, based on related compounds) via the chosen route (e.g., oral gavage or intraperitoneal injection). The administration frequency should be determined based on pharmacokinetic data, if available, or initiated at once daily.
-
Control Group: Administer the vehicle solution using the same volume and route as the treatment group.
4. Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity or adverse effects.
5. Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Collect tumor tissue and other organs for further analysis, such as:
-
Immunohistochemistry (IHC): To assess biomarkers of autophagy (e.g., LC3, p62) and proliferation (e.g., Ki-67).
-
Western Blotting: To analyze the levels of key proteins in the Vps34 signaling pathway.
-
Pharmacokinetic Analysis: Collect blood samples at different time points after the last dose to determine the concentration of this compound.
-
Important Considerations:
-
Dosage and Schedule: Since specific in vivo dosage and schedule for this compound are not well-documented, it is crucial to perform dose-ranging studies to determine the optimal and well-tolerated dose.
-
Toxicity: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If toxicity is observed, the dose should be adjusted or the study terminated.
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This will help in optimizing the dosing regimen.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
Conclusion
This compound is a powerful and selective tool for the in vivo investigation of Vps34 function. While detailed in vivo protocols and pharmacokinetic data for this compound are not extensively published, the information provided in this document, including formulation guidelines and a general experimental workflow, offers a solid foundation for researchers to design and conduct their own in vivo studies. It is imperative to perform preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen for the specific animal model and research question. With careful planning and execution, this compound can significantly contribute to our understanding of the role of autophagy and Vps34 in health and disease.
Application Notes and Protocols for Autophagy Induction with Vps34-IN-1 Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. The class III phosphatidylinositol 3-kinase (PI3K), Vps34, is a key initiator of autophagy. It forms a complex with Vps15, Beclin 1, and ATG14, and catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a crucial step for the recruitment of downstream autophagy-related proteins and the formation of the autophagosome.
Vps34-IN-1 is a potent and selective inhibitor of Vps34, effectively blocking the initiation of autophagy by preventing PI3P production. This specific inhibition makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes. Co-treatment of this compound with other modulators of autophagy, such as mTOR inhibitors (e.g., Rapamycin, Torin1) which induce autophagy, or lysosomal inhibitors (e.g., Chloroquine, Bafilomycin A1) which block the final degradation step, allows for a more detailed investigation of the autophagic flux and its cellular consequences. These co-treatment strategies are instrumental in dissecting the intricate mechanisms of autophagy and for the development of novel therapeutic approaches targeting this pathway in diseases like cancer and neurodegenerative disorders.
Data Presentation
The following table summarizes quantitative data from representative studies on the effects of Vps34 inhibitors, alone or in co-treatment, on key autophagy markers.
| Treatment Group | Cell Type | Autophagy Marker | Method of Quantification | Result | Reference |
| Vehicle (Control) | Cortical Neurons | LC3 | Average Object Intensity (A.U.) | ~25 | [1] |
| This compound (3 µM) | Cortical Neurons | LC3 | Average Object Intensity (A.U.) | ~25 | [1] |
| Bafilomycin A1 (50 nM) | Cortical Neurons | LC3 | Average Object Intensity (A.U.) | ~75 | [1] |
| This compound (3 µM) + Bafilomycin A1 (50 nM) | Cortical Neurons | LC3 | Average Object Intensity (A.U.) | ~30 | [1] |
| Vehicle (Control) | Cortical Neurons | p62 | Average Object Intensity (A.U.) | ~40 | [1] |
| This compound (3 µM) | Cortical Neurons | p62 | Average Object Intensity (A.U.) | ~100 | [1] |
| Bafilomycin A1 (50 nM) | Cortical Neurons | p62 | Average Object Intensity (A.U.) | ~110 | [1] |
| This compound (3 µM) + Bafilomycin A1 (50 nM) | Cortical Neurons | p62 | Average Object Intensity (A.U.) | ~105 | [1] |
| Control | U87MG cells | LC3-II/LC3-I Ratio | Densitometry of Western Blot | ~0.5 | [2] |
| Rapamycin (10 nM, 24h) | U87MG cells | LC3-II/LC3-I Ratio | Densitometry of Western Blot | ~1.5 | [2] |
| Rapamycin (10 nM) + Bafilomycin A1 (100 nM, last 3h) | U87MG cells | LC3-II/LC3-I Ratio | Densitometry of Western Blot | ~2.5 | [2] |
| Control | HeLa cells | LC3-II (normalized to control) | Densitometry of Western Blot | 1 | [3] |
| Rapamycin (12.5 µM, 24h) | HeLa cells | LC3-II (normalized to control) | Densitometry of Western Blot | ~2.5 | [3] |
| Chloroquine (30 µM, 24h) | HeLa cells | LC3-II (normalized to control) | Densitometry of Western Blot | ~8 | [3] |
| Rapamycin (12.5 µM) + Chloroquine (30 µM) | HeLa cells | LC3-II (normalized to control) | Densitometry of Western Blot | ~8.5 | [3] |
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Vps34-IN-1 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges encountered when using Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound?
A1: this compound is a highly selective inhibitor of Vps34.[1][2][3] It exhibits an in vitro IC50 value of approximately 25 nM for Vps34.[1] Extensive kinase profiling has shown that at a concentration of 1 µM, which is 40 times its IC50 for Vps34, it does not significantly inhibit the activity of 340 other protein kinases or 25 lipid kinases, including all isoforms of class I and class II PI3Ks.[1][2][4]
Q2: I'm observing a decrease in the phosphorylation of SGK3. Is this an off-target effect?
A2: The reduction in Serum and Glucocorticoid-regulated Kinase 3 (SGK3) phosphorylation is a well-documented downstream consequence of Vps34 inhibition by this compound, rather than a direct off-target effect.[1] SGK3 localization and activation are dependent on the binding of its Phox homology (PX) domain to phosphatidylinositol 3-phosphate (PtdIns(3)P), the product of Vps34.[1] By inhibiting Vps34, this compound reduces cellular PtdIns(3)P levels, leading to the delocalization of SGK3 from endosomes and a subsequent decrease in its phosphorylation and activation.[1] A rapid, dose-dependent loss of SGK3 phosphorylation (around 50-60% within one minute) is an expected on-target effect of this compound.[1][5]
Q3: Does this compound affect the mTORC1 pathway?
A3: Yes, this compound can modulate the mTORC1 signaling pathway. This is generally considered a downstream effect of Vps34 inhibition, not a direct off-target interaction with mTORC1 components. Vps34 is involved in the cellular sensing of amino acids and glucose, which are upstream inputs for mTORC1 activation. By inhibiting Vps34, this compound can interfere with these nutrient-sensing pathways, leading to a reduction in mTORC1 activity.
Q4: I've seen reports about this compound and the STING pathway. Can you explain this relationship?
A4: Recent studies suggest that this compound can synergize with STING (Stimulator of Interferon Genes) agonists to enhance type-I interferon signaling. This appears to be an indirect effect. Inhibition of Vps34 can modulate autophagy, a process that has been shown to regulate the STING pathway. By interfering with autophagy, this compound may lead to an accumulation of STING protein or alter the cellular environment in a way that potentiates STING activation in response to its agonists. This is an active area of research, and the precise mechanism is still under investigation.
Q5: What is the primary and most immediate cellular effect I should expect to see after treating cells with this compound?
A5: The most immediate and direct cellular effect of this compound treatment is a rapid and dose-dependent reduction in phosphatidylinositol 3-phosphate (PtdIns(3)P) levels on endosomal membranes.[1] This can be visualized by the dispersal of PtdIns(3)P-specific fluorescent probes, such as GFP-2xFYVE, from punctate endosomal structures to a more diffuse cytosolic localization, often within minutes of treatment.[1]
Data Presentation
This compound Kinase Selectivity
| Kinase/Target | IC50 (nM) | Notes |
| Vps34 (PIK3C3) | ~25 | Primary Target |
| Class I PI3Ks (p110α, p110β, p110γ, p110δ) | >1000 | No significant inhibition at 1 µM.[1][2] |
| Class II PI3Ks (PI3KC2α, PI3KC2β, PI3KC2γ) | >1000 | No significant inhibition at 1 µM.[1][2] |
| Panel of 340 other protein kinases | >1000 | No significant inhibition at 1 µM.[1][2][4] |
| Panel of 25 other lipid kinases | >1000 | No significant inhibition at 1 µM.[1][2][4] |
Expected On-Target and Downstream Cellular Effects of this compound
| Cellular Process/Molecule | Expected Effect | Typical Concentration Range | Time to Onset |
| Endosomal PtdIns(3)P Levels | Decrease | 100 nM - 1 µM | < 2 minutes[1] |
| SGK3 Phosphorylation/Activity | Decrease | 100 nM - 1 µM | < 1 minute[1] |
| Autophagy | Modulation (Inhibition of initiation) | 100 nM - 1 µM | Hours |
| mTORC1 Signaling | Decrease | 100 nM - 1 µM | Variable (minutes to hours) |
Experimental Protocols and Troubleshooting Guides
Western Blot Analysis of SGK3 Phosphorylation
Objective: To assess the on-target effect of this compound on the downstream target SGK3 by measuring the level of its phosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, HeLa) and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 0.1, 0.5, 1 µM) for the indicated times (e.g., 1, 5, 15, 60 minutes). A DMSO-treated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SGK3 (e.g., at Thr320) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SGK3.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or weak phospho-SGK3 signal | Ineffective this compound treatment. | Confirm the activity of your this compound stock. Perform a time-course and dose-response experiment. |
| Phosphatase activity during sample preparation. | Ensure fresh phosphatase inhibitors were added to the lysis buffer. Keep samples on ice at all times. | |
| Low abundance of phosphorylated SGK3. | Increase the amount of protein loaded onto the gel. | |
| High background | Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. Use 5% BSA in TBST for blocking and antibody dilutions. |
| Contaminated buffers. | Use freshly prepared buffers. | |
| Inconsistent results | Variability in cell culture or treatment conditions. | Ensure consistent cell density, treatment times, and inhibitor concentrations. |
| Uneven transfer. | Verify the efficiency of protein transfer from the gel to the membrane. |
Immunofluorescence Staining of Endosomal PtdIns(3)P
Objective: To visualize the on-target effect of this compound by observing the localization of a PtdIns(3)P-specific fluorescent probe.
Detailed Methodology:
-
Cell Culture and Transfection: Seed cells on glass coverslips. Transfect with a plasmid encoding a PtdIns(3)P-binding probe, such as GFP-2xFYVE, using a suitable transfection reagent. Allow 24-48 hours for protein expression.
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This compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a short duration (e.g., 2, 5, 10 minutes). Include a DMSO control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Note: For lipid imaging, some protocols suggest milder permeabilization with saponin or digitonin to better preserve membrane integrity.[6]
-
Blocking: Wash with PBS. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Mounting: Wash with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No change in GFP-2xFYVE localization after treatment | Inactive this compound. | Test a fresh aliquot of the inhibitor. Increase the concentration or treatment time. |
| Low expression of the fluorescent probe. | Optimize transfection efficiency. | |
| High cytosolic background of the probe in control cells | Overexpression of the probe. | Titrate the amount of plasmid used for transfection. High levels of the probe can saturate the PtdIns(3)P binding sites and lead to cytosolic localization. |
| Loss of cell morphology | Harsh fixation or permeabilization. | Reduce the concentration or duration of PFA fixation. Try a milder permeabilizing agent like saponin.[6] |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during imaging. Use an anti-fade mounting medium. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Vps34-IN-1 in stock solutions
This technical support guide provides detailed information on the stability, storage, and handling of Vps34-IN-1 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] The solubility in DMSO is high, with various suppliers reporting concentrations ranging from 35 mg/mL to 85 mg/mL.[2][3][4][5] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2] this compound is generally considered insoluble in water and ethanol.[1][5]
Q2: How should I store the this compound powder and its stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C is recommended for long-term stability, which can be up to 3 years.[1][2][6] For stock solutions prepared in DMSO, it is best to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][7] These aliquots should be stored at -80°C for up to 1 year or at -20°C for a shorter duration of 1 to 6 months.[1][2][6][7] Always refer to the certificate of analysis provided by your supplier for specific stability information.
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] The best practice is to prepare single-use aliquots of your stock solution immediately after preparation.[7] This minimizes the risk of compound degradation or precipitation due to temperature fluctuations, ensuring more consistent experimental results.
Q4: What are the signs of degradation or instability in my stock solution?
A4: Visual inspection can often reveal signs of instability. Look for the appearance of precipitates or crystals in the solution, especially after thawing. A color change in the solution can also indicate degradation. If you observe any of these signs, or if you experience a noticeable decrease in the inhibitor's efficacy in your assays, it is advisable to prepare a fresh stock solution.
Q5: Can I use a stock solution that has been stored for longer than the recommended period?
A5: Using a solution beyond its recommended stability period is not advised. The potency of the inhibitor may be compromised, leading to inaccurate and unreliable experimental data. For critical experiments, always use a freshly prepared stock solution or one that is well within its documented stability window.
Stability and Solubility Data Summary
The following table summarizes the storage and solubility information for this compound.
| Form | Solvent | Storage Temperature | Guaranteed Stability | Solubility |
| Powder | N/A | -20°C | ≥ 3 years[1][2][6] | N/A |
| 4°C | ~2 years[6][8] | |||
| Stock Solution | DMSO | -80°C | 1 year[1][2][6][7] | ≥ 35 mg/mL[3][4] |
| -20°C | 1 to 6 months[1][2][6][7][8] |
Note: Solubility and stability can vary slightly between batches and manufacturers. Always consult the product-specific datasheet.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | 1. Solution concentration is too high (supersaturated).2. Improper storage or repeated freeze-thaw cycles.3. Low-quality or hydrated DMSO was used. | 1. Gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated.2. Prepare fresh stock solution and ensure it is aliquoted for single use.3. Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[1][2] |
| Inconsistent or reduced inhibitor activity in experiments. | 1. Degradation of this compound in the stock solution.2. Inaccurate initial concentration of the stock solution.3. Adsorption of the compound to plastic tubes or tips. | 1. Prepare a fresh stock solution from the powder.2. Ensure the compound was fully dissolved and accurately weighed.3. Use low-adhesion polypropylene labware. |
| Difficulty dissolving the this compound powder. | 1. Use of improper solvent.2. Low-quality or hydrated solvent.3. Insufficient mixing. | 1. Ensure you are using anhydrous DMSO.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Vortexing or brief sonication can aid in dissolution. For in vivo formulations, gentle heating may also be applied.[7] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 425.91 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated balance and micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of the powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.26 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 4.26 mg, add 1 mL of DMSO to achieve a final concentration of 10 mM.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath can be used to facilitate dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-adhesion polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (1-6 months).[1][2][6][7]
Visualizations
Signaling Pathway and Experimental Workflow
Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a central role in the initiation of autophagy.[9] It phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P) on endosomal and lysosomal membranes.[10] This PtdIns(3)P acts as a docking site for effector proteins that are essential for the formation of the autophagosome. This compound selectively inhibits the kinase activity of Vps34, thereby blocking the autophagic process at its initiation step.[2][3][7]
Caption: this compound inhibits the Vps34 kinase, blocking PtdIns(3)P production and autophagy.
The following workflow illustrates the recommended procedure for handling this compound from powder to experimental use, emphasizing the steps crucial for maintaining its stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Vps34-IN1 | CAS 1383716-33-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivochem.net [invivochem.net]
- 9. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Vps34-IN-1 efficacy in experiments
Welcome to the technical support center for Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective ATP-competitive inhibitor of Vps34.[1][2] Vps34 is a class III PI3K that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[3][4] PtdIns(3)P is a key lipid messenger involved in the regulation of intracellular membrane trafficking, including autophagy and endosomal sorting.[3][4] this compound inhibits the kinase activity of Vps34, leading to a rapid reduction in cellular PtdIns(3)P levels.[3]
Q2: What is the in vitro potency and selectivity of this compound?
This compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 25 nM against the recombinant Vps34-Vps15 complex in cell-free assays.[1][2][5] It is highly selective for Vps34 and does not significantly inhibit the activity of class I or class II PI3K isoforms, nor a large panel of protein kinases, making it a specific tool for studying Vps34 function.[2][3][6]
Q3: How does this compound affect downstream signaling pathways?
The primary downstream effect of this compound is the reduction of PtdIns(3)P levels, which in turn affects the localization and activity of proteins containing PtdIns(3)P-binding domains like FYVE and PX.[3] A key downstream target is the serum- and glucocorticoid-regulated kinase 3 (SGK3), which is partially regulated by Vps34-generated PtdIns(3)P.[2][3] Treatment with this compound leads to a rapid, dose-dependent decrease in the phosphorylation of SGK3.[3][5] this compound also modulates autophagy and can impact the mTORC1 signaling pathway.[4][5]
Q4: What are the recommended storage and handling conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solutions: Aliquot and store in solvent at -80°C for up to 1 year or at -20°C for up to 6 months.[5][7] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Degraded DMSO or incorrect solvent. | Use fresh, anhydrous DMSO to prepare stock solutions.[1] For in vivo studies, specific formulation protocols should be followed (see table below). |
| Compound precipitation in media. | Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to prevent precipitation. Prepare working dilutions from a high-concentration stock just before use. | |
| Inconsistent or No Effect in Cellular Assays | Ineffective concentration. | Titrate this compound to determine the optimal concentration for your cell line and experimental endpoint. Effective concentrations in cells typically range from 100 nM to 1 µM.[5][6] |
| Short incubation time. | This compound can induce rapid effects on PtdIns(3)P levels (within minutes).[3] However, downstream effects like inhibition of autophagy or apoptosis may require longer incubation times (e.g., 16-24 hours).[5][8] | |
| Cell line resistance. | The sensitivity to this compound can be cell-type dependent. Confirm Vps34 expression and activity in your cell line. | |
| Off-Target Effects Observed | High concentration of inhibitor. | Use the lowest effective concentration of this compound as determined by a dose-response experiment. Although highly selective, very high concentrations may lead to off-target activities. |
| Impure compound. | Ensure you are using a high-purity batch of this compound. | |
| Variability in In Vivo Efficacy | Poor bioavailability. | Use a recommended formulation for oral administration to improve solubility and absorption.[9] One suggested vehicle is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] |
| Inadequate dosing regimen. | Optimize the dose and frequency of administration based on pharmacokinetic studies if available, or on pilot experiments. A starting point for oral administration in mice has been reported at 10 mg/kg.[9] |
Data Presentation
Table 1: this compound Potency and Selectivity
| Target | IC50 | Assay Type | Reference |
| Vps34 | ~25 nM | Recombinant Vps34-Vps15 complex, radioactive kinase assay | [2][5][6] |
| Class I PI3Ks (α, β, γ, δ) | Not significantly inhibited | Kinase activity assays | [3][5] |
| Class II PI3Ks (C2α, C2β, C2γ) | Not significantly inhibited | Kinase activity assays | [3][5] |
| Protein Kinases (Panel of >300) | Not significantly inhibited at 1 µM | Kinase activity assays | [3][6] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 31 mg/mL (~72.8 mM) | Use fresh, anhydrous DMSO. | [5][7] |
| 35 mg/mL | [10] | ||
| 85 mg/mL (~199.6 mM) | [1][11] | ||
| Ethanol | 85 mg/mL (~199.6 mM) | [11] | |
| Water | Insoluble | [1][11] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [7] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline) | [7] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% corn oil | [7] |
Table 3: Recommended Concentrations for Cellular Assays
| Application | Concentration Range | Incubation Time | Reference |
| Inhibition of PtdIns(3)P levels | 0.01 - 1 µM | 1 hour | [5] |
| Reduction of SGK3 activity/phosphorylation | 0.1 - 4 µM | 1 - 24 hours | [3][5] |
| Modulation of autophagy (e.g., LC3B staining) | 1 - 10 µM | 16 hours | [5] |
| Anti-proliferative activity | Varies by cell line | 24 - 72 hours | [8] |
Experimental Protocols & Visualizations
Vps34 Signaling Pathway and Inhibition by this compound
Vps34, in complex with Vps15 and other regulatory proteins (like Beclin-1 and Atg14L for autophagy), phosphorylates PtdIns to produce PtdIns(3)P. This lipid product serves as a docking site for proteins involved in the initiation of autophagy and endosomal trafficking. This compound directly inhibits the kinase activity of Vps34, blocking this process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of Vps34 Inhibitors: Vps34-IN-1 vs. SAR405
For researchers in cellular biology and drug discovery, the selective inhibition of the class III phosphoinositide 3-kinase (PI3K), Vps34, is crucial for dissecting its roles in autophagy and vesicle trafficking, and for exploring its therapeutic potential. Two of the most prominent and selective inhibitors used in research are Vps34-IN-1 and SAR405. This guide provides an objective comparison of their performance based on available experimental data, details the experimental protocols for their evaluation, and visualizes the key signaling and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SAR405, offering a clear comparison of their potency and selectivity.
Table 1: In Vitro and Cellular Potency
| Parameter | This compound | SAR405 |
| In Vitro IC50 (Vps34) | ~25 nM[1][2][3] | ~1-1.2 nM[4][5] |
| Cellular IC50 (PtdIns(3)P reduction) | Not explicitly reported, but effective at 0.1-1 µM[6] | 27 nM (GFP-FYVE HeLa cells)[7] |
| Cellular IC50 (Autophagy Inhibition) | Not explicitly reported | 419 nM (starved cells), 42 nM (mTOR inhibition-induced)[4][7] |
| Binding Affinity (Kd) | Not explicitly reported | 1.5 nM[7][8] |
Table 2: Kinase Selectivity
| Kinase Isoform | This compound (% inhibition at 1 µM) | SAR405 (% inhibition at 1 µM) |
| Class I PI3Ks | No significant inhibition[1][3] | Moderate inhibition of p110α (39%), p110β (68%), and p110δ (63%)[9] |
| Class II PI3Ks | No significant inhibition[1][3] | Not active up to 10 µM[8][10] |
| mTOR | Not explicitly reported | Not active up to 10 µM[8][10] |
| Other Protein Kinases | No significant inhibition against a panel of 340 kinases[1][3] | No activity on a large panel of kinases[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of key experiments cited in the comparison of this compound and SAR405.
In Vitro Vps34 Kinase Assay
This assay directly measures the enzymatic activity of Vps34 and its inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against recombinant Vps34.
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing recombinant Vps34/Vps15 complex, the lipid substrate phosphatidylinositol (PtdIns), and a buffer containing ATP and MgCl2.
-
Inhibitor Addition: Varying concentrations of this compound or SAR405 are added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The mixture is incubated at 30°C for a specified time, typically 10-30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a solution like perchloric acid.
-
Lipid Extraction: The radiolabeled product, phosphatidylinositol 3-phosphate (PtdIns(3)P), is extracted using a chloroform/methanol solvent system.
-
Quantification: The amount of incorporated ³²P in the lipid phase is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular PtdIns(3)P Quantification (GFP-FYVE Assay)
This cell-based assay visualizes and quantifies the levels of PtdIns(3)P, the direct product of Vps34 activity, in living cells.
Objective: To assess the ability of the inhibitors to reduce cellular PtdIns(3)P levels.
General Procedure:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or U2OS) is cultured and stably transfected with a plasmid expressing a fluorescently tagged PtdIns(3)P-binding probe, such as GFP-2xFYVEHrs. This probe localizes to endosomes where PtdIns(3)P is enriched, appearing as fluorescent puncta.
-
Inhibitor Treatment: The transfected cells are treated with various concentrations of this compound or SAR405 for a defined period.
-
Image Acquisition: Live or fixed cells are imaged using a high-resolution fluorescence microscope.
-
Image Analysis: The number and intensity of the GFP-FYVE puncta per cell are quantified using image analysis software. A dispersal of the fluorescent signal from punctate structures to a more diffuse cytosolic pattern indicates a reduction in PtdIns(3)P levels.
-
Data Analysis: The percentage of cells with dispersed GFP-FYVE or the reduction in puncta intensity is plotted against the inhibitor concentration to determine the cellular IC50.
Autophagy Inhibition Assay (LC3-II Conversion)
This assay measures the inhibition of autophagy by monitoring the conversion of LC3-I to LC3-II, a key step in autophagosome formation.
Objective: To determine the IC50 of the inhibitors for autophagy inhibition.
General Procedure:
-
Cell Culture and Treatment: Cells (e.g., HeLa or H1299) are cultured and treated with the inhibitors at various concentrations. Autophagy is induced either by starvation (e.g., incubation in Earle's Balanced Salt Solution) or by treatment with an mTOR inhibitor (e.g., AZD8055).
-
Cell Lysis: After the treatment period, cells are harvested and lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that recognizes both LC3-I and LC3-II.
-
Detection and Quantification: The protein bands corresponding to LC3-I and LC3-II are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of LC3-II to a loading control (e.g., actin) is calculated.
-
Data Analysis: The inhibition of LC3-II formation at different inhibitor concentrations is used to calculate the IC50 for autophagy inhibition.
Mandatory Visualization
Vps34 Signaling Pathway in Autophagy
Caption: Vps34 signaling pathway in autophagy induction.
Experimental Workflow for Vps34 Inhibitor Evaluation
Caption: Workflow for evaluating Vps34 inhibitors.
Concluding Remarks
Both this compound and SAR405 are potent and selective inhibitors of Vps34, making them invaluable tools for studying its biological functions. SAR405 demonstrates greater potency in in vitro assays.[8][10] this compound, on the other hand, has been shown to be highly selective, with no significant inhibition of class I and II PI3Ks at concentrations up to 1 µM.[1][3] SAR405 shows some moderate off-target effects on class I PI3K isoforms at 1 µM, a concentration significantly higher than its IC50 for Vps34.[9]
The choice between this compound and SAR405 may depend on the specific experimental context. For studies requiring the highest possible on-target potency, SAR405 might be preferred. For experiments where absolute specificity against other PI3K isoforms is paramount, this compound could be the more suitable choice. As with any pharmacological inhibitor, it is recommended to use the lowest effective concentration and to consider potential off-target effects in the interpretation of experimental results. The use of multiple, structurally distinct inhibitors is also a good practice to validate findings.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Validating the On-Target Effects of Vps34-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the on-target effects of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We present a comparative analysis of this compound with other commonly used Vps34 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to Vps34 and this compound
Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family and plays a crucial role in intracellular membrane trafficking, including endocytosis and autophagy, through the production of phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] this compound is a highly selective and potent small molecule inhibitor of Vps34, with an in vitro IC50 of approximately 25 nM.[3][4] Its specificity makes it a valuable tool for dissecting the cellular functions of Vps34.
Comparative Analysis of Vps34 Inhibitors
A critical aspect of using any chemical probe is understanding its potency and selectivity in comparison to other available tools. The following table summarizes the key quantitative data for this compound and two other widely used Vps34 inhibitors, SAR405 and PIK-III.
| Inhibitor | Vps34 IC50 (in vitro) | Selectivity Profile | Cellular Potency (EC50) | Reference |
| This compound | ~25 nM | Highly selective; does not significantly inhibit class I or II PI3Ks, or a panel of 340 protein kinases. | Dose-dependent reduction in endosomal PtdIns(3)P and SGK3 phosphorylation in the nanomolar to low micromolar range. | [3][5] |
| SAR405 | 1.2 nM (IC50), 1.5 nM (Kd) | Highly selective; not active against class I and II PI3Ks or mTOR at up to 10 µM. | 27 nM (GFP-FYVE HeLa cells) | [6][7][8] |
| PIK-III | 18 nM | At least 100-fold selective for Vps34 over other PI3Ks. | Not explicitly stated, but effectively inhibits LC3 lipidation and autophagy. | [9] |
Key Experimental Assays for On-Target Validation
To rigorously validate that the observed cellular effects of this compound are due to its direct inhibition of Vps34, a combination of biochemical, cellular, and target engagement assays should be employed.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Vps34 in a purified system.
Experimental Protocol:
-
Enzyme and Substrate: Recombinant Vps34-Vps15 complex (50 ng) is used as the enzyme source.[3] Liposomes containing phosphatidylinositol (PtdIns) serve as the substrate.[3]
-
Assay Buffer: A typical buffer consists of 20 mM Tris/HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl2, 0.02% CHAPS, and 1 mM DTT.[3]
-
Reaction: The reaction is initiated by adding ATP (5 µM) and [γ-32P]ATP (3 µCi) to the mixture of enzyme, substrate, and varying concentrations of this compound.[3] The reaction is incubated for 30 minutes at room temperature.
-
Detection: The reaction is stopped, and the lipids are extracted. The radiolabeled PtdIns(3)P product is separated by thin-layer chromatography (TLC) and quantified using a phosphorimager.[3]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling
Inhibition of Vps34 leads to a decrease in the levels of PtdIns(3)P, which in turn affects the localization and activity of downstream effector proteins. Serum/glucocorticoid-regulated kinase 3 (SGK3) is a key downstream target of Vps34, as its PX domain binds to PtdIns(3)P.[3][10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., U2OS, MHH97H, Huh7) to 70-80% confluency.[3][11] Treat cells with a dose-range of this compound (e.g., 0.01, 0.1, 1 µM) for a specified time (e.g., 1 hour).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The use of BSA is recommended over milk for phosphoprotein detection to avoid high background.
-
Incubate the membrane with a primary antibody against phospho-SGK3 (e.g., at the T-loop or hydrophobic motif) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-SGK3 signal to total SGK3 or a loading control like GAPDH.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its thermal stability.[12]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation and aggregation.[13]
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Detection: Analyze the amount of soluble Vps34 in the supernatant by Western blotting using a Vps34-specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of Vps34.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Vps34 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logical framework for the validation of this compound's on-target effects.
Conclusion
Validating the on-target effects of a chemical probe like this compound is paramount for the accurate interpretation of experimental results. By employing a multi-faceted approach that combines direct enzymatic assays, analysis of downstream signaling events, and confirmation of target engagement within the cellular environment, researchers can confidently attribute the observed phenotypes to the specific inhibition of Vps34. This guide provides the necessary framework and comparative data to design and execute robust validation experiments for this compound and other Vps34 inhibitors.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SAR405 | CAS:1523406-39-4 | Selective ATP-competitive inhibitor of Vps34 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. apexbt.com [apexbt.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Vps34-IN-1: A Potent and Highly Selective Inhibitor of Class III PI3K for Preclinical Research
A detailed comparison of the in vitro efficacy and selectivity of Vps34-IN-1 against Class I and Class II phosphoinositide 3-kinases (PI3Ks), supported by experimental data and protocols.
This compound is a well-characterized small molecule inhibitor that has demonstrated exceptional potency and selectivity for the Class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound's activity against Class I and Class II PI3K isoforms, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data.
High Specificity of this compound
This compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 25 nM for the Vps34/Vps15 complex in in vitro kinase assays.[1][2][3][4][5] Extensive selectivity profiling has been conducted across a broad panel of protein and lipid kinases, including all isoforms of Class I (p110α, p110β, p110δ, p110γ) and Class II (PI3K-C2α, PI3K-C2β, PI3K-C2γ) PI3Ks.[1][2][3][4][5] The results from these screenings consistently show that this compound does not significantly inhibit the activity of any of the Class I or Class II PI3K isoforms at concentrations up to 1 µM.[1][2][3][4][5] This high degree of selectivity makes this compound a valuable tool for elucidating the specific roles of Vps34 in cellular processes such as autophagy and membrane trafficking, without the confounding off-target effects on Class I and II PI3K signaling pathways.[1][2][4]
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against Class III, Class I, and Class II PI3K isoforms.
| Kinase Class | Isoform | This compound IC50 (nM) |
| Class III | Vps34 | ~25 |
| Class I | p110α | >1000 |
| p110β | >1000 | |
| p110δ | >1000 | |
| p110γ | >1000 | |
| Class II | PI3K-C2α | >1000 |
| PI3K-C2β | >1000 | |
| PI3K-C2γ | >1000 |
Data compiled from publicly available research indicating no significant inhibition at 1 µM.[1][2][3][4][5]
Experimental Protocols
The following is a representative protocol for an in vitro lipid kinase assay to determine the IC50 of an inhibitor against a specific PI3K isoform. This protocol is based on a radioactive assay format, which is a sensitive and direct method for measuring kinase activity.
In Vitro ³²P-Radioactive Lipid Kinase Assay
Objective: To measure the phosphorylation of a lipid substrate by a PI3K enzyme in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant PI3K enzyme (e.g., Vps34/Vps15 complex, p110α/p85α)
-
Lipid substrate (e.g., Phosphatidylinositol (PtdIns) for Vps34, PtdIns(4,5)P₂ for Class I PI3Ks)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
This compound or other test inhibitors
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:ammonia:water)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant PI3K enzyme, the lipid substrate, and the desired concentration of this compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction tube. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop the reaction by adding a solution of 1M HCl.
-
Extract the lipids by adding a chloroform:methanol (1:1) mixture and vortexing.
-
Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in a chamber containing the appropriate developing solvent to separate the phosphorylated lipid product from the unphosphorylated substrate.
-
Dry the TLC plate and visualize the radiolabeled lipid product using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of radioactivity incorporated into the lipid product for each inhibitor concentration.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
PI3K Signaling Pathways and this compound Inhibition
The distinct roles of the different PI3K classes are reflected in their downstream signaling pathways. This compound's specificity allows for the targeted disruption of the Class III pathway.
Caption: PI3K Signaling Pathways and this compound Inhibition.
Experimental Workflow for Assessing Inhibitor Specificity
A typical workflow to assess the specificity of a kinase inhibitor involves a multi-stage process, from initial broad screening to more focused in-cell assays.
Caption: Workflow for Kinase Inhibitor Specificity Testing.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase | Biochemical Journal | Portland Press [portlandpress.com]
- 5. researchgate.net [researchgate.net]
Confirming Vps34-IN-1 Activity: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the activity of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This document outlines supporting experimental data for this compound and its alternatives, details key experimental protocols, and presents signaling pathways and experimental workflows through clear visualizations.
Vps34, the sole class III PI3K in mammals, plays a crucial role in intracellular trafficking, including endocytosis and autophagy, by producing phosphatidylinositol 3-phosphate (PI(3)P).[1] Its involvement in these fundamental cellular processes makes it a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This compound has emerged as a valuable chemical probe to dissect the physiological roles of Vps34 due to its high potency and selectivity.[2][3] This guide will delve into the methods used to validate its inhibitory action and compare its performance against other known Vps34 inhibitors.
Performance Comparison of Vps34 Inhibitors
The efficacy of this compound is best understood when compared with other molecules targeting Vps34. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and alternative inhibitors against Vps34. It is important to note that IC50 values can vary between different assay formats.
| Inhibitor | Vps34 IC50 (nM) | Assay Type | Reference |
| This compound | 25 | Radioactive Kinase Assay (³²P-ATP) | [2][3][4] |
| PIK-III | - | - | [5] |
| SAR405 | 1.5 (KD) | Binding Assay | [6] |
| Wortmannin | - | - | [7] |
| 3-Methyladenine (3-MA) | 25,000 (in HeLa cells) | Cellular Assay | [7] |
| PI3KD/V-IN-01 | 19 | ADP-Glo™ Biochemical Assay | [8] |
Note: A direct comparison of IC50 values should be made with caution as they are derived from different studies and assay methodologies. KD denotes the dissociation constant.
This compound demonstrates high selectivity, showing no significant inhibition against class I and class II PI3Ks or a broad panel of protein kinases.[2][4] This specificity is a critical advantage for its use as a research tool to specifically probe Vps34 function.
Visualizing the Vps34 Signaling Pathway
The following diagram illustrates the central role of Vps34 in the PI3K signaling pathway, leading to the production of PI(3)P, a key second messenger in cellular trafficking events like autophagy and endosome maturation.
Caption: The Vps34 signaling pathway, highlighting the inhibitory action of this compound.
Experimental Methodologies
Several biochemical assays are employed to determine the in vitro activity of Vps34 inhibitors. These assays typically measure the phosphorylation of the Vps34 substrate, phosphatidylinositol (PI), to produce PI(3)P.
Radioactive Kinase Assay (³²P-ATP based)
This traditional and sensitive method directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP into the lipid substrate.
Experimental Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing phosphatidylinositol (PI) by extrusion through a 100 nm filter.
-
Kinase Reaction: In a final volume of 40-50 μL of kinase assay buffer (e.g., 20 mM Tris/HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂), combine the recombinant Vps34/Vps15 complex, PI-containing liposomes, the test inhibitor (e.g., this compound) at various concentrations, and ATP.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP (e.g., 3 μCi per reaction) and incubate for a defined period (e.g., 30 minutes) at room temperature or 30°C.
-
Reaction Termination: Stop the reaction by adding an acidic solution, such as 1M HCl, or a chloroform/methanol/HCl mixture.[2]
-
Lipid Extraction: Extract the lipids using a chloroform/methanol phase separation. The phosphorylated lipid product, PI(3)P, will be in the organic phase.
-
Thin Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and separate them using an appropriate solvent system (e.g., chloroform/methanol/ammonia/water).
-
Detection and Quantification: Visualize the radiolabeled PI(3)P by autoradiography or a phosphorimager.[2][9] Quantify the spot intensity to determine the level of Vps34 activity and calculate the IC50 of the inhibitor.
Caption: Workflow for a radioactive Vps34 kinase assay.
Fluorescence-Based Assays
These assays offer a non-radioactive, high-throughput alternative for measuring kinase activity.
-
Adapta™ Universal Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the formation of ADP, a universal product of kinase reactions.[10]
-
Principle: The assay uses an antibody specific for ADP labeled with a europium cryptate donor and an ADP tracer labeled with an Alexa Fluor® 647 acceptor. In the absence of kinase activity, the antibody binds the tracer, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.[10]
-
-
LanthaScreen™ TR-FRET Kinase Assay: This assay format can be adapted to measure the phosphorylation of a specific substrate. For lipid kinases, this often involves a competitive displacement format.
Luminescence-Based Assays
These assays also provide a non-radioactive, high-throughput method for quantifying kinase activity.
-
ADP-Glo™ Kinase Assay: This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][11]
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used to generate a luminescent signal by a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.
-
Logical Comparison of Inhibitor Potency
The selection of a Vps34 inhibitor for a particular study depends on its potency and selectivity. The following diagram illustrates the logical flow for comparing inhibitors based on their IC50 values.
Caption: Logical flow for comparing the potency of Vps34 inhibitors.
References
- 1. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to the Cellular Validation of Vps34-IN-1 and Other Vps34 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vps34-IN-1 with other widely used Vps34 inhibitors, namely SAR405 and PIK-III. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting the most appropriate tool for their studies on the cellular functions of Vps34, a class III phosphoinositide 3-kinase (PI3K) crucial for autophagy and endosomal trafficking.
Introduction to Vps34 and its Inhibition
Vacuolar protein sorting 34 (Vps34) is the sole class III PI3K in mammals, responsible for phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1] This lipid second messenger plays a pivotal role in the initiation of autophagy and the regulation of endosomal trafficking by recruiting proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains.[1] Given its central role in these fundamental cellular processes, Vps34 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.
This compound is a potent and highly selective inhibitor of Vps34.[2][3] Its mechanism of action involves the direct inhibition of the Vps34 kinase activity, leading to a rapid reduction in cellular PtdIns(3)P levels.[3] This guide will compare the performance of this compound with two other well-characterized Vps34 inhibitors, SAR405 and PIK-III, focusing on their potency, selectivity, and cellular effects.
Performance Comparison of Vps34 Inhibitors
The following tables summarize the quantitative data for this compound, SAR405, and PIK-III based on in vitro and cellular assays.
Table 1: In Vitro Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | Vps34 | ~25 | Radioactive Liposome Kinase Assay |
| SAR405 | Vps34 | 1.2 | Biochemical Kinase Assay |
| PIK-III | Vps34 | 18 | Biochemical Kinase Assay |
Table 2: Cellular Potency
| Inhibitor | Cellular Assay | IC50 (nM) | Cell Line |
| This compound | SGK3 Phosphorylation | Induces ~50-60% loss at 1000 nM | U2OS |
| SAR405 | GFP-FYVE Puncta Dispersal | 27 | HeLa |
| SAR405 | Autophagy (LC3-II formation) | 42 | H1299 |
| PIK-III | Not specified | Not specified | Not specified |
Table 3: Kinase Selectivity
| Inhibitor | Selectivity Profile |
| This compound | Highly selective for Vps34 over class I and class II PI3Ks.[2] |
| SAR405 | Exquisite selectivity for Vps34 over other lipid and protein kinases, including class I and II PI3Ks and mTOR.[4][5] |
| PIK-III | Selective for Vps34, with an IC50 of 1.2 µM for PI3Kδ.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the cellular context of Vps34 inhibition and the experimental approaches for its validation, the following diagrams are provided.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Vps34 inhibitors.
In Vitro Vps34 Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of Vps34 by quantifying the incorporation of radioactive phosphate into its substrate, PtdIns.
-
Materials:
-
Recombinant human Vps34/Vps15 complex
-
Phosphatidylinositol (PtdIns) liposomes
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP solution containing [γ-³²P]ATP
-
Vps34 inhibitor (e.g., this compound)
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the Vps34/Vps15 complex, PtdIns liposomes, and the Vps34 inhibitor at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution like 1 M HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the radiolabeled PtdIns(3)P from unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantify the amount of ³²P-labeled PtdIns(3)P using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular PtdIns(3)P Measurement using GFP-FYVE Reporter
This cell-based assay visualizes the localization of PtdIns(3)P on endosomal membranes and allows for the assessment of Vps34 inhibition in a cellular context.[7]
-
Materials:
-
Cells stably expressing a GFP-2xFYVE reporter construct (e.g., U2OS or HeLa cells)
-
Cell culture medium and supplements
-
Vps34 inhibitor (e.g., this compound, SAR405)
-
Fluorescence microscope
-
Image analysis software
-
-
Protocol:
-
Seed the GFP-2xFYVE expressing cells in a suitable imaging plate (e.g., glass-bottom 96-well plate).
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with the Vps34 inhibitor at various concentrations for a specific duration (e.g., 1-2 hours).[8]
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent dye like Hoechst 33342.
-
Acquire images using a fluorescence microscope, capturing both the GFP and nuclear signals.
-
Analyze the images to quantify the dispersal of GFP-FYVE puncta from endosomes. This can be done by measuring the decrease in the number or intensity of puncta per cell.
-
Determine the IC50 value based on the dose-response curve.
-
Autophagy Flux Assay (LC3 Turnover)
This assay measures the rate of autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) in the presence and absence of a lysosomal inhibitor.[9]
-
Materials:
-
Cells of interest (e.g., HeLa, MEF)
-
Cell culture medium and supplements
-
Vps34 inhibitor (e.g., this compound, SAR405, PIK-III)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to attach.
-
Treat the cells with the Vps34 inhibitor for the desired time.
-
In a parallel set of wells, co-treat the cells with the Vps34 inhibitor and a lysosomal inhibitor for the final 2-4 hours of the treatment period.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference upon treatment with a Vps34 inhibitor indicates a blockage in autophagosome formation.[9]
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of Vps34 inhibition on the phosphorylation status of downstream effector proteins like SGK3 and components of the mTORC1 pathway.
-
Materials:
-
Cells of interest
-
Vps34 inhibitor
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-SGK3 (Thr320), total SGK3, phospho-S6K (Thr389), total S6K, etc.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat cells with the Vps34 inhibitor for the desired time.
-
Lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE and Western blotting as described in the LC3 turnover assay.
-
Probe the membranes with the appropriate primary and secondary antibodies to detect the phosphorylated and total levels of the target proteins.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on downstream signaling.
-
Conclusion
This compound, SAR405, and PIK-III are all potent and selective inhibitors of Vps34, each with a valuable role in dissecting the cellular functions of this lipid kinase. While SAR405 demonstrates the highest in vitro potency, all three compounds effectively inhibit Vps34 activity in cellular contexts. The choice of inhibitor may depend on the specific experimental needs, such as the desired potency, the cellular system being studied, and the need for a specific selectivity profile. The experimental protocols provided in this guide offer a robust framework for the cellular validation of these and other Vps34 inhibitors, enabling researchers to confidently investigate the multifaceted roles of Vps34 in health and disease.
References
- 1. Selective autophagy inhibition through disruption of the PIK3C3-containing complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vu0364439.com [vu0364439.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial Vps34-IN-1: A Comparative Analysis
For researchers in cellular biology and drug development, the selective inhibition of Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is crucial for dissecting its roles in autophagy, endosomal trafficking, and signaling. Vps34-IN-1 is a potent and highly selective inhibitor widely used for this purpose. However, with multiple commercial sources available, ensuring the quality and consistency of the compound is paramount for reproducible experimental outcomes. This guide provides an objective comparison of this compound from various suppliers, supported by key experimental data and detailed protocols for its evaluation.
Comparative Analysis of Commercial this compound
The following table summarizes the product specifications for this compound as provided by several major biochemical suppliers. It is important to note that this data is based on information published by the manufacturers and may vary between batches. Researchers are encouraged to request batch-specific certificates of analysis (CoA) upon purchase.
| Supplier | Purity Specification | Potency (IC50) | Analytical Method(s) Provided |
| Selleck Chemicals | 99.78% (Batch S798002) | ~25 nM (in vitro) | HPLC, NMR |
| MedchemExpress | 99.79% | ~25 nM (in vitro) | LCMS, HNMR |
| Cayman Chemical | ≥98% | ~25 nM (in vitro) | Batch-specific data available |
| APExBIO | ≥98% (Batch-specific, e.g., 99.24%) | 25 nM | HPLC, NMR (for select batches) |
| STEMCELL Technologies | ≥98% | 25 nM | Not specified on datasheet |
| Adooq Bioscience | >99% (HPLC) | 25 nM | Not specified on datasheet |
Note: The in vitro IC50 value of ~25 nM is consistently reported across suppliers and originates from the initial characterization study of the compound. The high selectivity of this compound over class I and II PI3Ks and a broad panel of protein kinases is also a commonly cited feature, based on this foundational research.
Key Signaling Pathways and Experimental Workflows
To effectively utilize and evaluate this compound, a clear understanding of its target's signaling context and the experimental procedures is essential.
Caption: Vps34 signaling pathway and point of inhibition by this compound.
Caption: Workflow for comparing commercial this compound sources.
Experimental Protocols
Detailed below are standardized protocols for the quality control and functional validation of this compound.
Purity and Identity Analysis by LC-MS
This protocol provides a general framework for verifying the purity of a small molecule inhibitor like this compound.
-
Objective: To determine the purity of the this compound powder by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector and coupled to a mass spectrometer.
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute to 10 µg/mL in a 50:50 mixture of ACN and water.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: Monitor at 254 nm and 286 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
The expected mass for the protonated molecule [M+H]⁺ of this compound (C₂₁H₂₄ClN₇O) is approximately 426.9 g/mol .
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of this compound.
-
-
In Vitro Vps34 Kinase Assay (Radioactive)
This biochemical assay directly measures the enzymatic activity of Vps34 and its inhibition.
-
Objective: To determine the IC50 value of this compound against recombinant Vps34.
-
Materials:
-
Recombinant active Vps34/Vps15 complex
-
This compound from different suppliers
-
Phosphatidylinositol (PtdIns) liposomes
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MnCl₂, 67 mM NaCl)
-
Reaction stop solution (e.g., Chloroform:Methanol:HCl)
-
Thin-layer chromatography (TLC) plates (Silica)
-
TLC running solvent
-
Phosphorimager or autoradiography film.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 µM to 0.1 nM) in DMSO.
-
In a reaction tube, add kinase assay buffer, PtdIns liposomes, and the desired concentration of this compound or DMSO (vehicle control).
-
Add the recombinant Vps34/Vps15 enzyme and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids (the lower organic phase).
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate PtdIns(3)P from ATP.
-
Dry the plate and expose it to a phosphor screen or autoradiography film.
-
Quantify the radioactive signal for PtdIns(3)P in each spot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Autophagy Assay (LC3-II Western Blot)
This cell-based assay evaluates the effect of this compound on the autophagic process.
-
Objective: To measure the accumulation of LC3-II, a marker of autophagosomes, in cells treated with this compound.
-
Materials:
-
Cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound from different suppliers
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and Western blot apparatus
-
Primary antibody: anti-LC3B
-
Primary antibody for loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a desired time (e.g., 4 hours).
-
To measure autophagic flux, include a set of wells co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of treatment). This prevents the degradation of LC3-II in lysosomes.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-LC3B antibody overnight at 4°C. Note: Two bands should be visible, LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane for a loading control.
-
Data Analysis: Quantify the band intensity for LC3-II and normalize it to the loading control. A potent Vps34 inhibitor is expected to block the formation of autophagosomes, thus preventing the accumulation of LC3-II, especially in the presence of a lysosomal inhibitor.
-
By employing these standardized evaluation methods, researchers can confidently select a commercial source of this compound that meets the requirements for purity and potency, thereby ensuring the integrity and reproducibility of their scientific findings.
Dual Blockade of Autophagy: A Comparative Guide to Vps34-IN-1 in Combination with Other Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic inhibition of autophagy, a cellular self-degradation process, has emerged as a promising avenue in various therapeutic areas, notably in oncology. A complete shutdown of this pathway often requires the targeting of multiple stages. This guide provides a comparative analysis of Vps34-IN-1, a potent and selective early-stage autophagy inhibitor, when used in combination with late-stage inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying cellular pathways and workflows.
This compound: Targeting the Initiation of Autophagy
This compound is a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1] Vps34 is a crucial enzyme at the inception of the autophagy pathway, responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1] This lipid product acts as a docking site for proteins essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation. By inhibiting Vps34, this compound effectively prevents the synthesis of PtdIns(3)P, thereby halting autophagosome formation at its earliest step.[1]
A Multi-Pronged Attack: The Rationale for Combination Inhibition
Autophagy is a dynamic, multi-step process, often described as a flux. Inhibiting only one step can sometimes lead to compensatory mechanisms or incomplete pathway blockade. A more robust inhibition can be achieved by targeting two distinct phases of the process:
-
Initiation Blockade (Early Stage): this compound and similar molecules like SAR405 prevent the formation of autophagosomes.[2][3]
-
Degradation Blockade (Late Stage): Lysosomotropic agents, such as Chloroquine (CQ) and Bafilomycin A1 (BafA1), disrupt the final step of autophagy—the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo.[2][4] Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that prevents the acidification of lysosomes, while Chloroquine, a weak base, accumulates in lysosomes and raises their pH, both leading to the inhibition of lysosomal enzymes and fusion events.[5][6]
Combining an early-stage inhibitor like this compound with a late-stage inhibitor offers a "dual-strike" approach, ensuring a more complete and sustained shutdown of the autophagic flux. This can be particularly advantageous in research settings to unequivocally demonstrate the role of autophagy or in therapeutic strategies to overcome potential resistance mechanisms.
Comparative Performance of Autophagy Inhibitors: Single vs. Combination Therapy
The efficacy of autophagy inhibition is often assessed by monitoring the levels of two key marker proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The p62 protein is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded upon completion of the autophagic process. Therefore, an accumulation of LC3-II and p62 is indicative of inhibited autophagy.
Here, we summarize the expected and observed effects of this compound and its combinations on these key markers.
Table 1: Effect of Autophagy Inhibitors on LC3-II and p62 Levels
| Treatment Group | Target Stage | Expected LC3-II Change | Expected p62 Change | Rationale |
| This compound / SAR405 | Initiation | Decrease / No Change | No Change / Slight Increase | Prevents autophagosome formation, thus LC3-II is not generated. Basal p62 turnover is blocked.[2][3] |
| Bafilomycin A1 / Chloroquine | Degradation | Increase | Increase | Autophagosomes are formed but not degraded, leading to the accumulation of both LC3-II and p62.[2][7] |
| This compound + Bafilomycin A1 | Initiation & Degradation | Prevents BafA1-induced increase | Increase | This compound blocks the formation of new autophagosomes, so there is no LC3-II to accumulate, even when degradation is blocked by BafA1. Basal p62 degradation is blocked.[3] |
Note: Data for the this compound + Bafilomycin A1 combination is based on studies with the highly similar and selective Vps34 inhibitor, SAR405.
Table 2: Experimental Data on Combination Inhibition of Cell Proliferation
| Cell Line | Treatment | Effect on Cell Proliferation | Reference |
| Tsc2-/- MEFs | Vps34 downregulation + Chloroquine (5 µM) | Sensitized cells to CQ treatment, leading to significantly reduced proliferation compared to CQ alone. | [8] |
| Atg5−/− shTsc2 MEFs | SAR405 (2 µM) | Selectively inhibited proliferation in autophagy-deficient cells. | [8] |
Visualizing the Inhibition: Signaling Pathways and Experimental Logic
To better understand the points of intervention and the logic behind autophagic flux experiments, the following diagrams are provided.
References
- 1. Novel and conventional inhibitors of canonical autophagy differently affect LC3-associated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Autophagic flux: Is p62 a good indicator? [novusbio.com]
Safety Operating Guide
Proper Disposal Procedures for Vps34-IN-1: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination, in line with regulatory requirements.
Hazard Identification and Handling
This compound is classified as hazardous. The primary risks associated with this compound are oral toxicity and significant danger to aquatic ecosystems. All handling and disposal activities must be conducted with appropriate personal protective equipment (PPE) and in a designated area to minimize exposure and prevent release into the environment.
| Hazard Classification & Handling Recommendations | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (chemically resistant), impervious lab coat, and a suitable respirator if dust or aerosols may be generated. |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (as powder) or -80°C (in solvent). |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. |
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at every stage, from the point of waste generation to its final removal by a certified entity.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for researchers to follow when handling and disposing of waste containing this compound.
Step 1: Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Ventilation: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to prevent inhalation of powders or aerosols.
Step 2: Waste Segregation
-
Proper segregation at the point of generation is crucial. Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal method.
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, pipette tips, microfuge tubes, and gloves in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions of this compound (e.g., in DMSO) and contaminated aqueous buffers in a separate, compatible liquid hazardous waste container. Do not pour any solution containing this compound down the drain.[1]
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed into a designated, puncture-proof sharps container for hazardous chemical waste.
Step 3: Container Selection and Management
-
Compatibility: Use containers made of materials compatible with the waste. For liquid waste containing organic solvents like DMSO, use chemically resistant plastic or glass containers.
-
Integrity: Ensure all containers are in good condition, free from leaks, and have a secure, tight-fitting lid. Keep containers closed at all times except when adding waste.[1]
Step 4: Labeling
-
Clearly and accurately label all waste containers. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A complete list of all constituents in the container, including solvents and their approximate percentages.
-
The date accumulation started.
-
The name and contact information of the principal investigator or responsible researcher.
-
Step 5: Temporary Storage (Satellite Accumulation)
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from drains or sources of ignition.[1]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills from the primary container.[1]
Step 6: Arranging for Final Disposal
-
Do Not Attempt Chemical Inactivation: There are no standard, validated protocols for the chemical degradation or inactivation of this compound in a laboratory setting. Attempting to neutralize the compound with strong acids, bases, or oxidizing agents may create unknown, potentially more hazardous byproducts and is strongly discouraged.
-
Professional Disposal: The required method of disposal for this compound is through a licensed and approved hazardous waste disposal facility.[1]
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or involves a significant amount of powder.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for this compound for specific guidance.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE described in Section 1.
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with a chemical absorbent pad or material. Once absorbed, collect the materials using non-sparking tools and place them in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office, regardless of size. For large or unmanageable spills, contact EHS immediately for assistance.
References
Personal protective equipment for handling Vps34-IN-1
For researchers, scientists, and drug development professionals, the proper handling of chemical inhibitors is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34.[1][2][3][4] Adherence to these procedures is critical for minimizing risks and ensuring proper disposal.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Standard laboratory safety protocols should be strictly followed.
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P273: Avoid release to the environment.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P330: Rinse mouth.[5]
-
P391: Collect spillage.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to prevent exposure.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Skin Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. | |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is possible to avoid inhalation. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.[5]
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
Safe Handling Procedures:
-
Avoid inhalation, and contact with eyes and skin.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[5]
Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated area.[5]
-
Protect from direct sunlight and sources of ignition.[5]
-
For long-term storage, maintain at -20°C for the powder form or -80°C when in solvent.[5][6]
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[5] |
| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless instructed by a medical professional.[5] |
Table 2: First Aid Procedures for this compound Exposure.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Disposal Guidelines:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Avoid release into the environment, particularly drains, water courses, or the soil.[5]
-
Collect any spillage to prevent environmental contamination.[5]
Vps34 Signaling Pathway and Experimental Workflow
Vps34 is a class III PI3K that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[7] PtdIns3P is a key lipid second messenger that recruits proteins with PX and FYVE domains to regulate membrane trafficking processes, including autophagy and endocytosis.[4] Vps34 functions within two mutually exclusive complexes: Complex I (containing ATG14L) is primarily involved in autophagy, while Complex II (containing UVRAG) is involved in endocytic trafficking.[8][9]
Caption: Vps34 Signaling and Inhibition.
The following diagram outlines the standard workflow for handling and using this compound in a laboratory setting, from preparation to disposal.
Caption: this compound Handling Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound|1383716-33-3|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the VPS34 Complexes [mdpi.com]
- 9. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
